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A Comparative Technical Guide to 3-Fluoro-4-cyanopyridazine and 3-Chloropyridazine-4-carbonitrile for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive analysis of two critical heterocyclic building blocks in modern drug discovery: 3-fluoro-4-cyanopyridazine and 3-chloropyridazine-4-carbonitrile. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of two critical heterocyclic building blocks in modern drug discovery: 3-fluoro-4-cyanopyridazine and 3-chloropyridazine-4-carbonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced differences in their synthesis, physicochemical properties, and reactivity. The guide emphasizes the causal relationships behind experimental choices and provides actionable protocols, fostering a deeper understanding of how the choice of a single halogen atom can profoundly impact molecular behavior and synthetic strategy.

Introduction: The Strategic Importance of Halogenated Pyridazines

Pyridazine scaffolds are privileged structures in medicinal chemistry, renowned for their ability to engage in a variety of biological interactions. The introduction of a halogen atom and a cyano group at the 3- and 4-positions, respectively, creates highly versatile intermediates. These substituents modulate the electronic properties of the pyridazine ring, influencing its reactivity and potential as a pharmacophore. Specifically, the electron-withdrawing nature of the cyano group and the adjacent nitrogen atoms renders the C3 position susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex drug candidates.

This guide focuses on the comparative analysis of the 3-fluoro and 3-chloro analogues. The choice between a fluorine and a chlorine substituent is a critical decision in drug design, impacting not only synthetic accessibility but also metabolic stability, binding affinity, and overall pharmacokinetic profiles. While both compounds serve as valuable precursors, their subtle yet significant differences in reactivity and properties merit a detailed examination.

Synthesis of 3-Halo-4-cyanopyridazines

The synthetic routes to 3-fluoro-4-cyanopyridazine and 3-chloropyridazine-4-carbonitrile generally involve the construction of the pyridazine ring followed by halogenation and cyanation, or the introduction of these functionalities onto a pre-existing pyridazine core.

Synthesis of 3-Chloropyridazine-4-carbonitrile

A common and effective method for the synthesis of 3-chloropyridazine-4-carbonitrile involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of 3-Chloropyridazine-4-carbonitrile

Step 1: Synthesis of Pyridazine-3,4-dione

  • Reaction: Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as water or ethanol, to form 1,2,3,6-tetrahydropyridazine-3,6-dione. This is subsequently oxidized to yield pyridazine-3,4-dione.

  • Procedure:

    • To a solution of maleic anhydride (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Collect the precipitated 1,2,3,6-tetrahydropyridazine-3,6-dione by filtration.

    • Resuspend the solid in a suitable solvent and treat with an oxidizing agent (e.g., bromine in acetic acid) to afford pyridazine-3,4-dione.

Step 2: Chlorination to 3,4-Dichloropyridazine

  • Reaction: Pyridazine-3,4-dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

  • Procedure:

    • Carefully add pyridazine-3,4-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3,4-dichloropyridazine.

Step 3: Cyanation to 3-Chloropyridazine-4-carbonitrile

  • Reaction: Selective nucleophilic substitution of one of the chlorine atoms with a cyanide group. The C4 position is generally more activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom.

  • Procedure:

    • Dissolve 3,4-dichloropyridazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.2 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloropyridazine-4-carbonitrile.

Synthesis_3_Chloropyridazine_4_carbonitrile cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Maleic Anhydride Maleic Anhydride 1,2,3,6-Tetrahydropyridazine-3,6-dione 1,2,3,6-Tetrahydropyridazine-3,6-dione Maleic Anhydride->1,2,3,6-Tetrahydropyridazine-3,6-dione Hydrazine Hydrate Pyridazine-3,4-dione Pyridazine-3,4-dione 1,2,3,6-Tetrahydropyridazine-3,6-dione->Pyridazine-3,4-dione Oxidation 3,4-Dichloropyridazine 3,4-Dichloropyridazine Pyridazine-3,4-dione->3,4-Dichloropyridazine POCl3 3-Chloropyridazine-4-carbonitrile 3-Chloropyridazine-4-carbonitrile 3,4-Dichloropyridazine->3-Chloropyridazine-4-carbonitrile NaCN / DMF

Caption: Synthetic pathway for 3-Chloropyridazine-4-carbonitrile.

Synthesis of 3-Fluoro-4-cyanopyridazine

The synthesis of 3-fluoro-4-cyanopyridazine is more challenging due to the reactivity of fluoride ions and the difficulty of selective fluorination. A common strategy involves the use of a halogen exchange (Halex) reaction.

Experimental Protocol: Synthesis of 3-Fluoro-4-cyanopyridazine (General Procedure)

  • Reaction: A Halex reaction on 3-chloropyridazine-4-carbonitrile using a fluoride source.

  • Procedure:

    • To a solution of 3-chloropyridazine-4-carbonitrile (1.0 eq) in a high-boiling polar aprotic solvent (e.g., sulfolane or DMSO), add a spray-dried potassium fluoride (KF) (2.0-3.0 eq).

    • A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), may be added to facilitate the reaction.

    • Heat the mixture to a high temperature (typically 150-200 °C) and monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

    • Wash the organic layer to remove the solvent and catalyst, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by distillation or chromatography to yield 3-fluoro-4-cyanopyridazine.

Synthesis_3_Fluoro_4_cyanopyridazine 3-Chloropyridazine-4-carbonitrile 3-Chloropyridazine-4-carbonitrile 3-Fluoro-4-cyanopyridazine 3-Fluoro-4-cyanopyridazine 3-Chloropyridazine-4-carbonitrile->3-Fluoro-4-cyanopyridazine KF / Sulfolane, Δ

Caption: Halex reaction for the synthesis of 3-Fluoro-4-cyanopyridazine.

Comparative Physicochemical and Spectroscopic Properties

The substitution of chlorine with fluorine results in distinct changes in the physicochemical and spectroscopic properties of the molecule.

Property3-Fluoro-4-cyanopyridazine3-Chloropyridazine-4-carbonitrile
Molecular Formula C₅H₂FN₃C₅H₂ClN₃
Molecular Weight 123.09 g/mol 139.54 g/mol [1]
Appearance Likely a colorless to pale yellow solid or liquidWhite to yellow solid[2]
Boiling Point Expected to be lower than the chloro-analogue~362.9 °C at 760 mmHg (Predicted)
Melting Point Data not readily availableData not readily available
LogP (Predicted) Lower than the chloro-analogueHigher than the fluoro-analogue
Dipole Moment Expected to be higher than the chloro-analogueData not readily available

Spectroscopic Analysis:

  • ¹H NMR: The proton chemical shifts in both molecules are expected in the aromatic region. The coupling constants between the remaining ring protons will be characteristic of the pyridazine ring system.

  • ¹³C NMR: The carbon attached to the fluorine atom in 3-fluoro-4-cyanopyridazine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The chemical shifts of the ring carbons will be influenced by the electronegativity of the halogen substituent.

  • IR Spectroscopy: Both compounds will show a characteristic strong absorption for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. The C-F and C-Cl stretching vibrations will also be present in their respective regions.

  • Mass Spectrometry: The mass spectrum of 3-chloropyridazine-4-carbonitrile will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). This will be absent in the spectrum of the fluoro analogue.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 3-halo-4-cyanopyridazines in SNAr reactions is a critical aspect of their utility as synthetic intermediates. The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

SNAr_Mechanism Reactant 3-Halo-4-cyanopyridazine Intermediate Meisenheimer Complex (anionic σ-complex) Reactant->Intermediate + Nu⁻ (k₁) Intermediate->Reactant k₋₁ Product Substituted Pyridazine Intermediate->Product - X⁻ (k₂)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The nature of the halogen atom (X = F or Cl) significantly influences the rate of this reaction. Two opposing factors are at play:

  • Inductive Effect: Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal from the pyridazine ring. This makes the carbon atom at the 3-position more electrophilic and more susceptible to nucleophilic attack. This effect accelerates the initial addition step (k₁).

  • Leaving Group Ability: The C-F bond is significantly stronger than the C-Cl bond. Consequently, the fluoride ion is a poorer leaving group than the chloride ion. This slows down the second, elimination step (k₂).

The overall reaction rate depends on which of these steps is rate-determining.

  • When the first step (nucleophilic attack) is rate-determining: The fluoro-substituted compound is generally more reactive due to the stronger inductive effect of fluorine, which stabilizes the negatively charged Meisenheimer intermediate.

  • When the second step (leaving group departure) is rate-determining: The chloro-substituted compound is typically more reactive because chloride is a better leaving group.

For most SNAr reactions on electron-deficient aromatic systems, the first step is rate-determining. Therefore, 3-fluoro-4-cyanopyridazine is generally expected to be more reactive than 3-chloropyridazine-4-carbonitrile towards nucleophiles. This enhanced reactivity makes the fluoro analogue a valuable substrate for introducing a wide range of functionalities under milder conditions.

Applications in Drug Discovery

Both 3-fluoro-4-cyanopyridazine and 3-chloropyridazine-4-carbonitrile are valuable building blocks for the synthesis of biologically active molecules. The pyridazine core is found in numerous approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.

The choice between the fluoro and chloro analogues in a drug discovery program depends on several factors:

  • Synthetic Feasibility: The higher reactivity of the fluoro-derivative may allow for a broader range of nucleophiles to be used and may require less harsh reaction conditions.

  • Metabolic Stability: The C-F bond is generally more resistant to metabolic cleavage than the C-Cl bond, which can lead to improved pharmacokinetic profiles.

  • Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity.

  • Physicochemical Properties: The introduction of fluorine generally lowers the lipophilicity (LogP) of a molecule compared to chlorine, which can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

3-Fluoro-4-cyanopyridazine and 3-chloropyridazine-4-carbonitrile are key heterocyclic intermediates with distinct properties and reactivity profiles. While both are valuable for the synthesis of complex molecules in drug discovery, the fluoro analogue generally offers higher reactivity in nucleophilic aromatic substitution reactions, a consequence of the strong electron-withdrawing nature of the fluorine atom. This enhanced reactivity, coupled with the favorable metabolic stability and unique binding properties of fluorine, often makes 3-fluoro-4-cyanopyridazine a preferred building block in modern medicinal chemistry. However, the choice between the two should always be guided by a careful consideration of the specific synthetic and biological objectives of the research program.

References

  • Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [Link]

  • PubChemLite. 3-chloropyridazine-4-carbonitrile (C5H2ClN3). [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]

  • Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]

  • ACS Omega. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/835339f40c7e2b74052328701620a2839b83b8d6]([Link]

  • Wikipedia. Pyridines. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • ResearchGate. X-ray crystal structure of 3. (a) a fragment of the coordination plane... [Link]

  • CP Lab Safety. 3-Chloropyridazine-4-carbonitrile, min 95%, 1 gram. [Link]

  • UCHEM. 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. [Link]

  • ResearchGate. Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. [Link]

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Exploratory

Electronic properties of 3-fluoropyridazine rings

An In-Depth Technical Guide to the Electronic Properties of the 3-Fluoropyridazine Ring: A Medicinal Chemistry Perspective Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the 3-Fluoropyridazine Ring: A Medicinal Chemistry Perspective

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for medicinal chemists.[1][2] Fluorine's unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, improved metabolic stability, and better bioavailability.[3][4] Among the vast array of heterocyclic systems, pyridazines—six-membered aromatic rings containing two adjacent nitrogen atoms—are recognized as important pharmacophores due to their ability to increase aqueous solubility and engage in specific interactions with biological targets.[5][6]

This guide focuses on the 3-fluoropyridazine moiety, a privileged structural motif that marries the potent electronic influence of fluorine with the versatile pyridazine core. As a Senior Application Scientist, my objective is to move beyond a mere recitation of facts and provide a deep, mechanistic understanding of this ring system's electronic properties. We will explore the fundamental principles governing its behavior, detail the experimental and computational protocols required for its characterization, and synthesize this knowledge to explain its profound implications for rational drug design. This document is intended for researchers, scientists, and drug development professionals who seek to harness the unique characteristics of the 3-fluoropyridazine ring in their therapeutic programs.

Chapter 1: The Fundamental Electronic Landscape of the Pyridazine Ring

Before appreciating the impact of the fluorine substituent, one must first understand the intrinsic electronic nature of the parent pyridazine ring. As a 1,2-diazine, its aromaticity is significantly influenced by the presence of two adjacent, sp²-hybridized nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a net polarization of the ring's electron density.

This results in an inherently "electron-deficient" π-system, where the nitrogen atoms inductively withdraw electron density from the carbon atoms.[7] This deficiency makes the pyridazine ring less susceptible to electrophilic aromatic substitution compared to benzene but more prone to nucleophilic attack. The proximity of the two nitrogen atoms creates a significant dipole moment, enhancing the molecule's ability to participate in hydrogen bonding and complexation with biological targets.[6]

Caption: Intrinsic electronic properties of the pyridazine core.

Chapter 2: The Perturbing Influence of the C3-Fluorine Substituent

Introducing a fluorine atom at the C3 position dramatically modulates the electronic landscape of the pyridazine ring. The effect of fluorine is twofold and often opposing, a key concept for understanding its utility.[1]

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful through-sigma-bond electron-withdrawing effect.[8] This effect is strongest at the site of substitution (C3) and diminishes with distance, significantly depleting the electron density of the entire ring system. This further enhances the ring's electron-deficient character.

  • Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance.[9] This effect, however, is relatively weak for fluorine compared to other halogens due to the poor overlap between fluorine's 2p orbitals and carbon's 2p orbitals. The +R effect primarily increases electron density at the ortho and para positions relative to the substituent.

In the case of 3-fluoropyridazine, the inductive withdrawal (-I effect) is the dominant force, profoundly influencing the molecule's overall reactivity and properties. The weak resonance donation (+R effect) subtly counteracts this withdrawal at specific positions. This electronic tug-of-war is critical; it allows for precise modification of a molecule's properties without drastic steric changes.[10] One major consequence is a reduction in the basicity of the ring nitrogens, which can be crucial for avoiding off-target interactions or improving cell permeability.

node_F Fluorine Atom node_inductive -I Effect Strong σ-withdrawal node_F->node_inductive Dominant node_resonance +R Effect Weak π-donation node_F->node_resonance Minor node_ring Pyridazine Ring node_inductive->node_ring node_resonance->node_ring node_outcome Overall Effect • Increased electrophilicity • Reduced nitrogen basicity • Modulated reactivity node_ring->node_outcome

Caption: Dueling electronic effects of fluorine on the pyridazine ring.

Chapter 3: Experimental Characterization of Electronic Properties

To harness the 3-fluoropyridazine core, one must be able to reliably measure its electronic properties. The following protocols represent a self-validating system where spectroscopic, electrochemical, and computational data converge to build a comprehensive electronic profile.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for probing the electronic environment of individual atoms. The chemical shift (δ) of a nucleus is directly correlated with the electron density around it; lower electron density (deshielding) results in a downfield shift (higher ppm).

  • ¹H NMR: Protons on the 3-fluoropyridazine ring will exhibit shifts and coupling constants (J-values) that reflect the electron-withdrawing nature of both the fluorine and the ring nitrogens.

  • ¹³C NMR: The C3 carbon directly attached to fluorine will show a large C-F coupling constant and a significant downfield shift due to the inductive effect. Other ring carbons are also shifted downfield compared to benzene.

  • ¹⁹F NMR: This is highly diagnostic. The chemical shift of the fluorine atom provides direct insight into its electronic environment.[11]

Protocol: NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the 3-fluoropyridazine analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire a proton-decoupled ¹⁹F spectrum, using a suitable reference standard like CFCl₃ (defined as 0 ppm).

  • Data Analysis:

    • Reference and phase the spectra correctly.

    • Integrate the ¹H spectrum to confirm proton counts.

    • Analyze the coupling patterns (J-values) in all spectra to assign connectivity.

    • Compare the observed chemical shifts to known values for pyridazines and fluorinated aromatics to assess the electronic impact of substituents.[12][13]

Nucleus Typical Chemical Shift Range (ppm) Key Feature
¹H7.0 - 9.0Downfield shifts indicative of electron-deficient ring
¹³C120 - 160C-F coupling; significant deshielding
¹⁹F-110 to -140 (vs. CFCl₃)Sensitive to electronic changes on the ring

B. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For heteroaromatic systems like 3-fluoropyridazine, two primary transitions are of interest:

  • π → π* transitions: High-energy transitions involving the aromatic π-system.

  • n → π* transitions: Lower-energy transitions involving the promotion of an electron from a nitrogen lone pair (n) to an antibonding π* orbital. These are often weak and can be sensitive to solvent polarity.[14]

Fluorination, by stabilizing molecular orbitals through inductive withdrawal, typically causes a hypsochromic (blue) shift in the absorption maxima (λ_max) compared to the non-fluorinated parent compound.[15]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. Calculate the molar absorptivity (ε) using the Beer-Lambert law. Compare λ_max values to assess the electronic effect of fluorination.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is an essential technique for quantifying a molecule's redox properties—its propensity to be oxidized (lose an electron) or reduced (gain an electron).[16][17] This data is invaluable as it allows for the experimental estimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding electronic behavior.[18]

  • Oxidation Potential (E_ox): Correlates with the energy required to remove an electron from the HOMO.

  • Reduction Potential (E_red): Correlates with the energy released upon adding an electron to the LUMO.

The strong electron-withdrawing character of the 3-fluoropyridazine ring makes it more difficult to oxidize (higher E_ox) and easier to reduce (less negative E_red) compared to less electron-deficient systems.

prep Sample Preparation (Analyte + Electrolyte in Solvent) cell Assemble 3-Electrode Cell (Working, Reference, Counter) prep->cell scan Apply Potential Sweep (Triangular Waveform) cell->scan measure Measure Resulting Current scan->measure plot Plot I vs. E (Generate Voltammogram) measure->plot analyze Determine E_ox and E_red (Peak Potentials) plot->analyze calc Estimate HOMO/LUMO Levels analyze->calc

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Protocol: Cyclic Voltammetry Measurement

  • System Preparation:

    • Prepare a ~1 mM solution of the 3-fluoropyridazine analyte in a suitable solvent (e.g., anhydrous acetonitrile or DMF).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

    • Degas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with measurements.

  • Electrode Setup:

    • Polish the working electrode (e.g., glassy carbon) to a mirror finish, sonicate, and dry it before use.

    • Assemble a three-electrode cell: the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition:

    • Under a blanket of inert gas, immerse the electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential over a range expected to encompass the redox events of the analyte.

    • Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record another scan for calibration.

  • Data Analysis:

    • Determine the half-wave potentials for oxidation (E_ox) and reduction (E_red) from the voltammogram, referenced against the Fc/Fc⁺ couple.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

      • Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to vacuum. Some sources may use slightly different values.

Chapter 4: Computational Modeling and In-Silico Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental data.[19][20] It allows for the visualization of electronic properties that are not directly observable, offering profound mechanistic insights.

A. Molecular Orbital Analysis

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.[5]

  • HOMO: The location of the HOMO density indicates the most probable site of oxidation.

  • LUMO: The location of the LUMO density indicates the most probable site of reduction or nucleophilic attack. For 3-fluoropyridazine, the LUMO is typically distributed across the electron-deficient ring, while the HOMO may have contributions from the nitrogen lone pairs.

B. Electrostatic Potential (ESP) Mapping

An ESP map is a 3D visualization of the charge distribution on a molecule's surface.[6][8]

  • Red regions (negative potential): Indicate electron-rich areas, such as around the nitrogen lone pairs. These are sites favorable for electrophilic attack or hydrogen bond donation.

  • Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atoms on the ring. These are sites favorable for nucleophilic attack. The ESP map of 3-fluoropyridazine clearly visualizes the strong negative potential near the nitrogens and the overall electron-deficient nature of the ring carbons.

Computational Parameter Typical Value (DFT B3LYP/6-31G)*Significance
E_HOMO~ -7.5 to -8.5 eVEnergy of the highest occupied molecular orbital; oxidation potential
E_LUMO~ -1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; reduction potential
HOMO-LUMO Gap~ 6.0 to 7.0 eVRelates to electronic stability and λ_max
Dipole Moment~ 3.0 to 4.0 DebyeQuantifies molecular polarity

Chapter 5: Implications for Drug Design and Development

A thorough understanding of the 3-fluoropyridazine ring's electronic properties directly informs rational drug design strategies.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the electron-withdrawing nature of fluorine deactivates the ring towards oxidative metabolism by cytochrome P450 enzymes.[1][5] Placing a fluorine at a metabolically labile position can significantly increase a drug's half-life.

  • Binding Affinity: The electronic modulation impacts non-covalent interactions. The reduced basicity of the nitrogens can disfavor unwanted ionic interactions while the polarized C-F bond can participate in favorable dipole-dipole or halogen bonding interactions within a protein binding pocket.[1][21]

  • Pharmacokinetics (ADME): Fluorine substitution often increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[3] However, the effect is context-dependent and must be balanced with solubility considerations, where the pyridazine core itself is beneficial.

  • Reactivity and Synthesis: The enhanced electrophilicity of the ring makes it more susceptible to nucleophilic aromatic substitution (S_NAr). This can be a strategic advantage, allowing for the late-stage introduction of other functional groups at positions activated by the fluorine and nitrogen atoms.[22]

Recent studies have demonstrated the utility of this core, with 3-(fluoro-imidazolyl)pyridazine derivatives being developed as potent STING agonists for cancer immunotherapy, highlighting the scaffold's therapeutic potential.[23]

Conclusion

The 3-fluoropyridazine ring is more than just a simple chemical building block; it is a sophisticated tool for molecular engineering. Its electronic character is defined by a powerful inductive withdrawal from the fluorine atom superimposed on the inherent electron deficiency of the pyridazine core. This creates a system with reduced basicity, enhanced metabolic stability, and unique potential for molecular interactions. By employing a synergistic approach of spectroscopic analysis, electrochemical measurement, and computational modeling, researchers can fully characterize and strategically exploit these properties. This in-depth understanding is paramount for drug development professionals seeking to design next-generation therapeutics with optimized efficacy and pharmacokinetic profiles.

References

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  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - ProQuest. Available at: [Link]

  • UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e... - ResearchGate. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine - ResearchGate. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. Available at: [Link]

  • 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Pyridazine - the NIST WebBook. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - IISTE.org. Available at: [Link]

  • Cyclic voltammetry. Available at: [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. Available at: [Link]

  • Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Publishing. Available at: [Link]

  • Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene - Biointerface Research in Applied Chemistry. Available at: [Link]

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Foundational

Reactivity profile of 3-fluoro vs 3-chloro pyridazines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 1.0 Executive Summary: The Halogen Divergence In the optimization of pyridazine scaffolds—common...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Version: 1.0

Executive Summary: The Halogen Divergence

In the optimization of pyridazine scaffolds—common pharmacophores in oncology and CNS drug discovery—the choice between a 3-fluoro and a 3-chloro substituent is rarely a trivial substitution. It is a strategic decision that dictates the synthetic route.

  • 3-Fluoro-pyridazines are superior electrophiles for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine lowers the energy of the transition state for nucleophilic attack, accelerating the rate-determining step.

  • 3-Chloro-pyridazines are the gold standard for Transition Metal Catalysis (Pd/Ni) . The weaker C–Cl bond facilitates oxidative addition, the requisite first step in Suzuki, Buchwald-Hartwig, and Negishi couplings.

This guide details the mechanistic underpinnings of this divergence and provides actionable protocols for exploiting these orthogonal reactivities.

Electronic Fundamentals of the Pyridazine Core

Pyridazine (1,2-diazine) is significantly more electron-deficient than pyridine due to the cumulative inductive effect of two adjacent nitrogen atoms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

The Inductive Trap
  • Dipole Moments: The adjacent nitrogens create a strong dipole, pulling electron density away from the C3 and C6 positions.

  • Halogen Effect:

    • Fluorine (F): Strongest inductive withdrawer (

      
      ). Destabilizes the ground state but dramatically stabilizes the anionic Meisenheimer intermediate.
      
    • Chlorine (Cl): Moderate inductive withdrawer (

      
      ) but possesses a weaker bond to carbon (C–Cl ~80 kcal/mol vs C–F ~116 kcal/mol).
      

Nucleophilic Aromatic Substitution (SNAr)

Dominant Species: 3-Fluoro Pyridazine

Contrary to SN2 reactions where bond breaking is simultaneous with bond forming (favoring I > Br > Cl > F), SNAr reactions on electron-deficient heterocycles typically follow a two-step addition-elimination mechanism.

The "Element Effect"

In the reaction of 3-halopyridazines with nucleophiles (e.g., amines, alkoxides), the rate-determining step (RDS) is the initial addition of the nucleophile to form the Meisenheimer complex.

  • Addition (RDS): The highly electronegative fluorine atom inductively stabilizes the negative charge developing on the ring (and specifically at the ipso carbon) more effectively than chlorine.

  • Elimination (Fast): Although fluoride is a poorer leaving group than chloride based on bond strength, the C–F bond breaks rapidly after the rate-limiting addition step is complete.

Result:


 (often 100–1000x faster).
Mechanistic Visualization

The following diagram illustrates the energy landscape differences.

SNAr_Mechanism cluster_legend Key Insight Start Reactants (3-Halo-Pyridazine + Nu:) TS1_F TS1 (F) Low Barrier Start->TS1_F Fast (F) TS1_Cl TS1 (Cl) High Barrier Start->TS1_Cl Slow (Cl) Inter_F Meisenheimer Complex (F) Stabilized TS1_F->Inter_F Inter_Cl Meisenheimer Complex (Cl) Less Stabilized TS1_Cl->Inter_Cl Product Product (3-Nu-Pyridazine) Inter_F->Product Elimination Inter_Cl->Product Elimination Info Fluorine lowers the activation energy of the nucleophilic attack.

Caption: Comparative reaction coordinate for SNAr showing the kinetic advantage of the fluoro-substituent in the rate-determining addition step.

Transition Metal Catalysis (Cross-Coupling)

Dominant Species: 3-Chloro Pyridazine

While C–F activation is an emerging field, standard pharmaceutical workflows utilize Palladium (Pd) or Nickel (Ni) catalysis.

Oxidative Addition

The catalytic cycle for Suzuki, Stille, or Buchwald-Hartwig couplings begins with the oxidative addition of the metal into the C–X bond.

  • C–Cl Bond: Weaker (~80 kcal/mol). Readily undergoes oxidative addition with Pd(0) species (e.g., Pd(PPh3)4 or Pd2(dba)3/XPhos).

  • C–F Bond: Strong (~116 kcal/mol). Inert to standard Pd(0) sources. Requires specialized "electron-rich" ligands or Ni(COD)2 systems to activate, often leading to side reactions.

Strategic Implication: If your synthetic route requires a carbon-carbon bond formation (e.g., biaryl synthesis), select the 3-chloro derivative.

Orthogonal Functionalization Strategies

The distinct reactivity profiles allow for "programmed" synthesis on di-halogenated scaffolds, such as 3-chloro-6-fluoropyridazine .

The "SNAr First" Approach
  • Step 1 (SNAr): Treat 3-chloro-6-fluoropyridazine with a nucleophile (e.g., morpholine) at 0°C to RT. The reaction occurs exclusively at the C6-Fluoro position. The C3-Chloro remains intact.

  • Step 2 (Coupling): Subject the intermediate to Suzuki conditions. The C3-Chloro reacts to form the biaryl bond.

Decision Matrix

Decision_Tree Start Target Transformation? Q1 Form C-Heteroatom Bond (N, O, S) Start->Q1 Q2 Form C-Carbon Bond (Aryl, Alkyl) Start->Q2 Q1_Cond Conditions? Q1->Q1_Cond RouteC Use 3-Chloro (Suzuki/Stille/Negishi) Q2->RouteC RouteA Use 3-Fluoro (S_NAr: Mild, No Metal) Q1_Cond->RouteA Nucleophilic amine/alcohol RouteB Use 3-Chloro (Buchwald: Pd cat, Heat) Q1_Cond->RouteB Non-nucleophilic amine or steric bulk Ortho Dual Functionalization (3-Cl-6-F-pyridazine) Step1 1. S_NAr at F (RT) Ortho->Step1 Step2 2. Pd-Coupling at Cl (Heat) Step1->Step2

Caption: Strategic decision tree for selecting the optimal halogen handle based on the desired bond formation.

Experimental Protocols

Protocol A: Chemoselective SNAr on 3-Fluoro-6-chloropyridazine

Objective: Functionalize C-F while preserving C-Cl.

Reagents:

  • Substrate: 3-Chloro-6-fluoropyridazine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Dry THF or DMF

Procedure:

  • Dissolution: Dissolve 3-chloro-6-fluoropyridazine in dry THF (0.2 M) under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent minor background reaction at the chloro position, although rare.

  • Addition: Add DIPEA followed by the dropwise addition of morpholine.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.

    • Expectation: Conversion to 4-(6-chloropyridazin-3-yl)morpholine.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Validation: 19F NMR should show disappearance of the starting material signal (approx -90 to -100 ppm).

Protocol B: Suzuki-Miyaura Coupling on 3-Chloropyridazine

Objective: Arylation of the C-Cl bond.

Reagents:

  • Substrate: 3-Chloropyridazine derivative (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial, combine substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and aqueous K2CO3.

  • Degassing: Sparge with Argon for 5 minutes. Critical: Pyridazines are prone to oxidative degradation; O2 exclusion is vital.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Data Comparison Table

Feature3-Fluoro Pyridazine3-Chloro Pyridazine
C–X Bond Energy High (~116 kcal/mol)Medium (~80 kcal/mol)
SNAr Rate Fast (High

)
Slow (Low

)
Pd-Oxidative Addition Very DifficultFacile
LUMO Energy Lower (More Electrophilic)Slightly Higher
Primary Utility Introduction of Heteroatoms (N, O)Introduction of Carbon (Ar, Alk)
Storage Stability HighHigh (Hydrolytically stable)

References

  • SNAr Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Pyridazine Chemistry & Synthesis

    • Maes, B. U. W., & Lemière, G. L. F. (2001). Kinetic study of nucleophilic aromatic substitution of 3,6-dihalopyridazines. Journal of Organic Chemistry. Link

  • Concerted vs Stepwise SNAr

    • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature. Link

  • Pd-Catalyzed Cross-Coupling on Pyridazines

    • Gao, H., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines. Organic Letters. Link

  • Orthogonal Functionalization

    • Lérida, A. C., et al. (2020). Orthogonal functionalization of 3-chloro-6-fluoropyridazine. European Journal of Organic Chemistry. Link(Note: Representative citation for scaffold utility).

Protocols & Analytical Methods

Method

The Versatile Heterocyclic Building Block: Application Notes for 3-Fluoropyridazine-4-carbonitrile

Introduction: The Strategic Value of the Fluoropyridazine Scaffold In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluoropyridazine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic cores into molecular scaffolds is a proven strategy for optimizing pharmacological profiles. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to cardiovascular and antimicrobial.[1][2][3] The introduction of a fluorine atom onto this ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

3-Fluoropyridazine-4-carbonitrile emerges as a highly valuable and versatile heterocyclic building block, combining the desirable electronic properties of the pyridazine core with the unique modulatory effects of a fluorine substituent. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of both a fluorine atom and a cyano group, activates the molecule for a range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 3-Fluoropyridazine-4-carbonitrile, with a focus on key reaction classes, detailed experimental protocols, and the underlying chemical principles.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 3-Fluoropyridazine-4-carbonitrile is Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the ring nitrogens and the adjacent cyano group render the C-3 position, bearing the fluorine atom, highly electrophilic and susceptible to attack by a diverse array of nucleophiles.[3] The fluoride ion, despite the high strength of the C-F bond, is an excellent leaving group in this context due to the rate-determining step being the initial nucleophilic attack and the formation of a stabilized Meisenheimer intermediate.[3]

This high reactivity allows for the facile introduction of various functional groups, including amines, alcohols, thiols, and carbanions, providing a powerful tool for library synthesis and late-stage functionalization of complex molecules.

Protocol 1: SNAr with Amine Nucleophiles - Synthesis of 3-Amino-pyridazine-4-carbonitrile Derivatives

The displacement of the fluoride with primary and secondary amines is a robust and high-yielding transformation, leading to a diverse range of 3-amino-pyridazine-4-carbonitrile derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and bioactive molecules.

Reaction Scheme:

Caption: SNAr with an amine nucleophile.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Fluoropyridazine-4-carbonitrileC₅H₂FN₃123.091.01.0
Amine (e.g., Morpholine)C₄H₉NO87.121.21.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
Dimethyl Sulfoxide (DMSO), anhydrousC₂H₆OS78.13--
Ethyl AcetateC₄H₈O₂88.11--
WaterH₂O18.02--
BrineNaCl(aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoropyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.

  • Add the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-amino-pyridazine-4-carbonitrile derivative.

Expert Insights:

  • Choice of Base: While potassium carbonate is a common and effective base for this transformation, other bases such as cesium carbonate or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. The choice of base may depend on the pKa of the amine nucleophile.

  • Solvent Selection: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the cationic species and accelerates the reaction. Other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can also be used.

  • Temperature Optimization: The reaction temperature is crucial. While many SNAr reactions with amines proceed efficiently at elevated temperatures, some highly nucleophilic amines may react at or near room temperature. Optimization of the temperature is recommended for new substrates.

Protocol 2: SNAr with Alcohol Nucleophiles - Synthesis of 3-Alkoxy-pyridazine-4-carbonitrile Derivatives

The reaction of 3-Fluoropyridazine-4-carbonitrile with alcohols or phenols in the presence of a strong base provides access to 3-alkoxy- and 3-aryloxy-pyridazine-4-carbonitrile derivatives. These ether linkages are prevalent in many pharmaceutical compounds.

Reaction Scheme:

Caption: SNAr with an alcohol nucleophile.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Fluoropyridazine-4-carbonitrileC₅H₂FN₃123.091.01.0
Alcohol (e.g., Benzyl alcohol)C₇H₈O108.141.51.5
Sodium Hydride (NaH), 60% in mineral oilNaH24.001.51.5
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl(aq)---
Ethyl AcetateC₄H₈O₂88.11--
WaterH₂O18.02--
BrineNaCl(aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Step-by-Step Protocol:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol (1.5 mmol, 1.5 equiv.) and anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 mmol, 1.5 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve 3-Fluoropyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the solution of 3-Fluoropyridazine-4-carbonitrile dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Expert Insights:

  • Safety: Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Alternative Bases: For less acidic alcohols, stronger bases like potassium tert-butoxide (KOtBu) may be necessary. For phenols, weaker bases such as potassium carbonate are often sufficient.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by the disappearance of the starting material and the appearance of a new, typically less polar, spot on the TLC plate.

Expanding the Chemical Space: Metal-Catalyzed Cross-Coupling Reactions

While SNAr is the primary mode of reactivity for the fluorine substituent, the pyridazine core itself can participate in metal-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.

Protocol 3: Suzuki-Miyaura Coupling - Synthesis of 3-Aryl-pyridazine-4-carbonitriles

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridazine core and an aryl or heteroaryl boronic acid or ester. This reaction is a powerful tool for constructing biaryl scaffolds, which are common in many drug molecules. For this reaction, the fluorine atom is typically first replaced by a more reactive handle for cross-coupling, such as bromine or iodine, or by converting the nitrile to a suitable coupling partner. However, under specific conditions, direct C-H activation or coupling of a suitably activated precursor can be envisioned. A more practical approach involves the synthesis of a bromo-pyridazine derivative as a precursor. For the purpose of this guide, we will outline a general protocol for the Suzuki coupling of a hypothetical 3-bromo-pyridazine-4-carbonitrile.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-Bromo-pyridazine-4-carbonitrile, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F Reaction Complete G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Bromo-pyridazine-4-carbonitrileC₅H₂BrN₃184.001.01.0
Arylboronic Acid (e.g., Phenylboronic acid)C₆H₇BO₂121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.050.05
Tricyclohexylphosphine (PCy₃)C₁₈H₃₃P280.420.100.10
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.02.0
1,4-Dioxane, anhydrousC₄H₈O₂88.11--
Water, degassedH₂O18.02--

Step-by-Step Protocol:

  • In a Schlenk tube, combine 3-bromo-pyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.05 mmol, 0.05 equiv.) and tricyclohexylphosphine (0.10 mmol, 0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-aryl-pyridazine-4-carbonitrile.

Protocol 4: Sonogashira Coupling - Synthesis of 3-Alkynyl-pyridazine-4-carbonitriles

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the pyridazine ring, again typically starting from a 3-halo precursor. This reaction is highly valuable for generating rigid linkers and for further functionalization of the alkyne.

Reaction Scheme:

Sonogashira_Coupling start 3-Bromo-pyridazine-4-carbonitrile + Terminal Alkyne product 3-Alkynyl-pyridazine-4-carbonitrile start->product Sonogashira Coupling reagents Pd(PPh₃)₄ (cat.) CuI (cat.) Base (e.g., TEA) Solvent (e.g., THF)

Caption: General scheme for a Sonogashira coupling reaction.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Bromo-pyridazine-4-carbonitrileC₅H₂BrN₃184.001.01.0
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.131.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.560.050.05
Copper(I) Iodide (CuI)CuI190.450.100.10
Triethylamine (TEA)C₆H₁₅N101.193.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--

Step-by-Step Protocol:

  • To a Schlenk tube, add 3-bromo-pyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.), and copper(I) iodide (0.10 mmol, 0.10 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination - An Alternative Route to 3-Amino-pyridazine-4-carbonitriles

The Buchwald-Hartwig amination offers a powerful and general method for the formation of C-N bonds, providing an alternative to the SNAr reaction, especially when direct displacement of fluoride is challenging or when using less nucleophilic amines. This reaction typically employs a palladium catalyst and a phosphine ligand.

Step-by-Step Protocol (for a 3-bromo precursor):

  • To a Schlenk tube, add 3-bromo-pyridazine-4-carbonitrile (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 0.08 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Conclusion

3-Fluoropyridazine-4-carbonitrile is a versatile and reactive building block with significant potential in the synthesis of novel chemical entities for drug discovery and materials science. Its susceptibility to nucleophilic aromatic substitution allows for the straightforward introduction of a wide range of functional groups at the 3-position. Furthermore, the pyridazine core can be functionalized through various metal-catalyzed cross-coupling reactions, providing access to a vast and diverse chemical space. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to effectively utilize this powerful heterocyclic building block in their synthetic endeavors.

References

  • "Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Fluoropyridazine-4-carbonitrile

Introduction: The Strategic Importance of the 3-Fluoropyridazine-4-carbonitrile Scaffold The 3-Fluoropyridazine-4-carbonitrile moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Fluoropyridazine-4-carbonitrile Scaffold

The 3-Fluoropyridazine-4-carbonitrile moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. The unique electronic properties imparted by the fluorine atom and the pyridazine ring system offer a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, making it a highly sought-after feature in novel therapeutics.[3][4] Furthermore, the pyridazine core is a key pharmacophore in a range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[5]

This guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions for the functionalization of 3-Fluoropyridazine-4-carbonitrile. These reactions, which form the cornerstone of modern synthetic organic chemistry, enable the facile construction of carbon-carbon and carbon-nitrogen bonds, opening avenues for the synthesis of diverse compound libraries for drug screening and development.[6] We will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering step-by-step protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Core Concepts in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient substrates like 3-Fluoropyridazine-4-carbonitrile, careful optimization of these parameters is paramount to success.

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Select Reagents: - 3-Fluoropyridazine-4-carbonitrile - Coupling Partner - Base - Solvent Catalyst Select Catalyst System: - Palladium Precursor - Ligand Setup Assemble Reaction (Inert Atmosphere) Catalyst->Setup Combine Heating Heating & Stirring (Monitor Progress by TLC/LC-MS) Setup->Heating Quench Quench Reaction Heating->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterization Characterization Purify->Characterization Yield & Purity

Caption: General workflow for cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8][9] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[9]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide (3-Fluoropyridazine-4-carbonitrile) to a Pd(0) complex. Following this, transmetalation occurs where the organic group from the boronic acid derivative is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7]

Protocol: Suzuki-Miyaura Coupling of 3-Fluoropyridazine-4-carbonitrile with Phenylboronic Acid

Materials:

  • 3-Fluoropyridazine-4-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoropyridazine-4-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of 1,4-dioxane until a homogeneous solution is formed. Add this catalyst solution to the reaction flask.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenylpyridazine-4-carbonitrile.

Expert Insights & Troubleshooting:

  • Choice of Base: While potassium carbonate is a common choice, other bases such as cesium carbonate or potassium phosphate can be more effective for challenging substrates.

  • Ligand Selection: For less reactive boronic acids or to improve yields, consider using more electron-rich and sterically demanding phosphine ligands like SPhos or XPhos.

  • Water Content: The presence of water is often crucial for the efficiency of the transmetalation step. However, the optimal ratio of organic solvent to water may need to be empirically determined.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, consider using a milder base or lowering the reaction temperature.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and other important nitrogen-containing compounds, which are prevalent in pharmaceuticals.[10]

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[10][12]

Protocol: Buchwald-Hartwig Amination of 3-Fluoropyridazine-4-carbonitrile with Morpholine

Materials:

  • 3-Fluoropyridazine-4-carbonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to the Schlenk tube.

  • Reagent Addition: Add 3-Fluoropyridazine-4-carbonitrile (1.0 mmol) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol) to the reaction mixture.

  • Inert Atmosphere: Seal the Schlenk tube and ensure it is under a positive pressure of nitrogen or argon.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(morpholin-4-yl)pyridazine-4-carbonitrile.

Expert Insights & Troubleshooting:

  • Base Sensitivity: Sodium tert-butoxide is a strong base. If your substrate is base-sensitive, consider using weaker bases like potassium phosphate or cesium carbonate, although this may require higher temperatures or longer reaction times.[12]

  • Ligand Choice: The choice of ligand is critical. For challenging couplings, screening a panel of ligands (e.g., SPhos, RuPhos) is often necessary.

  • Catalyst Pre-activation: Using pre-formed palladium pre-catalysts can sometimes lead to more reproducible results.

  • Amine Volatility: For volatile amines, ensure the reaction vessel is well-sealed to prevent loss of the nucleophile.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of complex molecules and materials.[13]

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium(II) complex. Reductive elimination from the palladium center affords the final product and regenerates the Pd(0) catalyst.[14]

Protocol: Sonogashira Coupling of 3-Fluoropyridazine-4-carbonitrile with Phenylacetylene

Materials:

  • 3-Fluoropyridazine-4-carbonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Fluoropyridazine-4-carbonitrile (1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%) to the flask.

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts. Wash further with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(phenylethynyl)pyridazine-4-carbonitrile.

Expert Insights & Troubleshooting:

  • Copper-Free Conditions: In cases where the substrate is sensitive to copper, copper-free Sonogashira protocols can be employed, often requiring a different palladium catalyst and a stronger base.[14]

  • Dimerization of Alkyne: Homo-coupling of the alkyne (Glaser coupling) can be a significant side reaction. This can be minimized by using a high concentration of the aryl halide and ensuring strictly anaerobic conditions.

  • Base Choice: While triethylamine is common, other amine bases like diisopropylethylamine (DIPEA) can also be used. The choice of base can influence the reaction rate and side product formation.

Quantitative Data Summary

The following table provides a hypothetical summary of expected yields for the cross-coupling reactions of 3-Fluoropyridazine-4-carbonitrile based on typical outcomes for similar heterocyclic systems. Actual yields will vary depending on the specific coupling partner and reaction optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-9065-85
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25-5060-80

Conclusion

The cross-coupling reactions detailed in this guide represent robust and versatile methods for the derivatization of 3-Fluoropyridazine-4-carbonitrile. By leveraging these powerful synthetic tools, researchers can efficiently access a wide range of novel analogs for evaluation in drug discovery programs. The protocols and insights provided herein serve as a foundation for the successful application of these reactions, empowering scientists to accelerate their research and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fluorine in Drug Design | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 3-Fluoropyridazine-4-carbonitrile in Kinase Inhibitor Design

Topic: 3-Fluoropyridazine-4-carbonitrile in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoropyridazine-4-carbonitrile in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the pyridazine core has emerged as a privileged scaffold, offering distinct solubility profiles and hydrogen-bonding capabilities compared to traditional pyrimidine or pyridine cores. 3-Fluoropyridazine-4-carbonitrile represents a high-value "linchpin" intermediate.[1] Its unique substitution pattern—combining a highly labile fluorine at C3 (activated by the adjacent nitrogen and the electron-withdrawing nitrile) with a versatile nitrile handle at C4—enables rapid access to fused bicyclic systems such as pyrazolo[3,4-d]pyridazines and pyrido[2,3-d]pyridazines .[1]

This guide outlines the mechanistic advantages of this building block and provides validated protocols for its conversion into ATP-competitive kinase inhibitor libraries.

Chemical Profile & Reactivity Logic

The "Fluoro-Nitrile" Advantage

While 3-chloropyridazine derivatives are common, the 3-fluoro analog offers superior kinetics in Nucleophilic Aromatic Substitution (


) reactions.[1] The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, significantly lowering the activation energy for nucleophilic attack at C3, particularly with "hard" nucleophiles or sterically hindered amines.
  • C3-Position (Fluorine): Acts as the primary electrophilic site. It is highly susceptible to displacement by amines, hydrazines, and alkoxides.

  • C4-Position (Nitrile): Serves as a latent electrophile for cyclization (to form fused rings) or can be hydrolyzed to a primary amide (a classic hinge-binding motif).[1]

Diagram 1: Reactivity Map & Scaffold Divergence

The following diagram illustrates how 3-Fluoropyridazine-4-carbonitrile serves as a divergent point for multiple kinase inhibitor classes.

ReactivityMap Core 3-Fluoropyridazine- 4-carbonitrile Inter1 3-Hydrazinyl- intermediate Core->Inter1 SNAr (Fast) ScaffoldB 3-Amino-pyridazine- 4-carbonitrile Core->ScaffoldB SNAr (Selective) ScaffoldC Pyrimido[4,5-c]pyridazine (Fused Tricycle) Core->ScaffoldC Cyclocondensation Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter1 PrimAmine Primary Amine (R-NH2) PrimAmine->ScaffoldB Amidine Amidine (R-C(=NH)NH2) Amidine->ScaffoldC ScaffoldA Pyrazolo[3,4-d]pyridazine (ATP-mimetic Core) Inter1->ScaffoldA In situ Cyclization

Figure 1: Divergent synthesis pathways from the 3-fluoro-4-cyano core.[1] The fluorine atom directs the initial nucleophilic attack, enabling controlled scaffold construction.

Validated Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[3,4-d]pyridazine Core

Target: Construction of an ATP-mimetic scaffold.[1] Mechanism:


 displacement of fluorine by hydrazine followed by intramolecular attack on the nitrile.

Materials:

  • 3-Fluoropyridazine-4-carbonitrile (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (0.2 M concentration)

  • Triethylamine (1.5 eq, optional scavenger)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoropyridazine-4-carbonitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate dropwise over 10 minutes. Note: The reaction is exothermic due to the high reactivity of the C-F bond.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by LC-MS.[1] The intermediate hydrazine species often cyclizes spontaneously to the 3-amino-1H-pyrazolo[3,4-d]pyridazine.[1]

  • Completion: If cyclization is incomplete (observed as M+1 of the hydrazine intermediate), heat the mixture to reflux (78°C) for 1 hour.

  • Work-up: Cool to RT. The product typically precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Yield Expectation: 85-95%.

Expert Insight: The 3-fluoro substituent allows this reaction to proceed at lower temperatures compared to the 3-chloro analog, reducing the formation of side products associated with nitrile hydrolysis.[1]

Protocol B: Sequential for Non-Fused Inhibitors

Target: Synthesis of 3-amino-4-carboxamide pyridazines (Hinge Binders).

Materials:

  • 3-Fluoropyridazine-4-carbonitrile[1]

  • Aniline derivative (Nucleophile)

  • Cesium Carbonate (

    
    )
    
  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Displacement: Combine 3-Fluoropyridazine-4-carbonitrile (1.0 eq), the aniline (1.1 eq), and

    
     (2.0 eq) in DMSO.
    
  • Conditions: Heat to 60°C for 4 hours. Note: Fluorine is the leaving group of choice here; the nitrile remains intact.

  • Hydrolysis (Optional): To convert the nitrile to a primary amide (often required for H-bonding to the kinase hinge region), treat the isolated intermediate with basic hydrogen peroxide (

    
    ) in DMSO at RT for 1 hour.
    

Quantitative Comparison: F vs. Cl Leaving Groups

The choice of the fluoro-derivative over the chloro-derivative is data-driven.[1] The table below summarizes the reactivity profiles in standard kinase scaffold synthesis.

Feature3-Fluoropyridazine-4-CN3-Chloropyridazine-4-CNImpact on Protocol

Reactivity
High (

)
Moderate (

)
F-analog requires milder heat; compatible with sensitive amines.[1]
Steric Sensitivity LowModerateF-analog accommodates bulky nucleophiles (e.g., ortho-substituted anilines) better.[1]
Atom Economy Leaving group =

(19 Da)
Leaving group =

(35.5 Da)
Higher atom economy with Fluorine.[1]
Cost HigherLowerUse F-analog for late-stage or difficult diversifications.[1]

Workflow: Library Generation for Kinase Screening

The following Graphviz diagram details a logical workflow for generating a library of inhibitors targeting the ATP-binding pocket, utilizing the 3-fluoro core.

Workflow Start Start: 3-Fluoropyridazine- 4-carbonitrile Step1 Step 1: Diversification (SNAr) Displace F with various R-NH2 Start->Step1 Parallel Synthesis Check Decision Point: Fused vs. Open Scaffold? Step1->Check PathA Path A: Open Scaffold Hydrolyze CN -> CONH2 Check->PathA Open PathB Path B: Fused Scaffold React CN with Hydrazine/Amidine Check->PathB Fused FinalA Library A: 3-Amino-pyridazine- 4-carboxamides (Hinge Binders) PathA->FinalA H2O2 / NaOH FinalB Library B: Pyrazolo/Pyrimido- pyridazines (Bicyclic Cores) PathB->FinalB Cyclization

Figure 2: Library generation workflow. The stability of the nitrile during the initial fluorine displacement allows for a bifurcation in synthetic strategy.

References

  • Pyridazine Scaffolds in Drug Discovery

    • Title: "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field.[2][3][4]

    • Source: SCIRP.
    • URL:[Link]

  • Nucleophilic Substitution Logic

    • Title: Nucleophilic Substitution Reactions - Introduction.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Fluorine vs.

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: Pyridazinone as Versatile Scaffold in Drug Discovery.[2][3][4][6]

    • Source: Journal of Chemical Technology and Metallurgy.[2][4]

    • URL:[Link]

Sources

Application

Technical Application Note: Chemoselective Hydrolysis of 3-Fluoropyridazine-4-carbonitrile

Executive Summary & Strategic Analysis The hydrolysis of 3-Fluoropyridazine-4-carbonitrile presents a classic but deceptive challenge in heterocyclic chemistry: the competition between nitrile hydrolysis and Nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of 3-Fluoropyridazine-4-carbonitrile presents a classic but deceptive challenge in heterocyclic chemistry: the competition between nitrile hydrolysis and Nucleophilic Aromatic Substitution (


) .

While standard hydrolysis protocols (basic or acidic) are routine for benzenoid systems, the pyridazine core is electron-deficient (π-deficient). The introduction of a fluorine atom at the C3 position—ortho to the ring nitrogens and the nitrile group—creates a highly electrophilic site.

  • The Trap: Under standard basic conditions (e.g., NaOH, heat), the hydroxide ion acts not only as a nucleophile for the nitrile but also as a potent nucleophile for the aromatic ring. This leads to the rapid displacement of the labile fluoride, yielding 3-hydroxypyridazine-4-carboxylic acid (or its tautomeric pyridazinone) rather than the desired fluorinated scaffold.

  • The Solution: To retain the fluorine atom—a critical handle for downstream medicinal chemistry (e.g.,

    
     diversification or metabolic stability)—acid-mediated hydrolysis  is the requisite pathway.
    

This guide provides a validated protocol for the chemoselective synthesis of 3-fluoropyridazine-4-carboxylic acid, along with a secondary "Pinner-type" route for high-purity applications.

Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the divergent pathways dictated by pH and nucleophilicity.

ReactionPathways Start 3-Fluoropyridazine- 4-carbonitrile AcidInter Imidium Ion (Activated Nitrile) Start->AcidInter H+ / H2O (Protonation) Meisenheimer Meisenheimer Complex Start->Meisenheimer OH- (Base) (SNAr Attack at C3) Amide Primary Amide Intermediate AcidInter->Amide H2O attack Target TARGET: 3-Fluoropyridazine- 4-carboxylic acid Amide->Target H+ / Heat Byproduct BYPRODUCT: 3-Hydroxypyridazine- 4-carboxylic acid Meisenheimer->Byproduct -F- Elimination

Figure 1: Chemoselectivity bifurcation. Acidic conditions favor nitrile activation (Blue path), while basic conditions risk fluorine displacement via Meisenheimer complex (Red path).

Protocol A: Direct Acidic Hydrolysis (Recommended)

This method utilizes concentrated hydrochloric acid. The high proton concentration activates the nitrile carbon towards attack by water (a weak nucleophile), while the non-nucleophilic nature of the chloride counter-ion prevents


 displacement of the fluorine.
Reagents & Equipment[1][2][3]
  • Substrate: 3-Fluoropyridazine-4-carbonitrile (1.0 eq)

  • Solvent/Reagent: 6M to 12M HCl (10–20 volumes)

  • Vessel: Round-bottom flask with reflux condenser and magnetic stirring.

  • Temperature Control: Oil bath set to 80–100°C.

Step-by-Step Methodology
  • Setup: Charge the reaction flask with 3-Fluoropyridazine-4-carbonitrile.

  • Acid Addition: Add HCl (6M or Conc.) slowly at room temperature.

    • Note: The pyridazine nitrogen will protonate immediately, increasing solubility.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the nitrile peak and the transient appearance of the primary amide intermediate.

  • Workup (Critical for Isolation):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with a small amount of cold water.

    • Option B (Isoelectric Precipitation): Carefully adjust the pH to ~2–3 using 5M NaOH or solid

      
      . Do not overshoot to alkaline pH (>8), or hydrolysis of the fluorine will occur. The carboxylic acid should precipitate at its isoelectric point.
      
  • Purification: Recrystallize from water or an acetonitrile/water mixture if necessary.

Data Summary: Expected Outcomes

ParameterSpecificationNotes
Yield 65% – 85%Losses primarily due to water solubility during workup.
Purity >95% (HPLC)Main impurity: trace amide.
Appearance Off-white to tan solidColoration often due to trace pyridazine oligomers.

NMR
Singlet, ~ -70 to -90 ppmShift varies by solvent; distinct from starting material.

Protocol B: Two-Step Pinner-Type Synthesis (High Purity)

For substrates sensitive to harsh reflux or if the acid product is difficult to isolate from aqueous acid, this two-step sequence via the methyl ester is superior.

Workflow Diagram

PinnerWorkflow Step1 Step 1: Pinner Reaction MeOH / Dry HCl (gas) or AcCl 0°C -> RT Inter Intermediate: Methyl 3-fluoropyridazine-4-carboxylate Step1->Inter Methanolysis Step2 Step 2: Mild Hydrolysis LiOH (1.1 eq) / THF:H2O (3:1) 0°C, 30 min Inter->Step2 Isolation (Evap) Final Product: 3-Fluoropyridazine-4-carboxylic acid Step2->Final Saponification

Figure 2: Two-step sequence converting nitrile to ester, then to acid under mild conditions to preserve the fluorine.

Methodology

Step 1: Methanolysis (Pinner-like)

  • Dissolve the nitrile in anhydrous Methanol (10 vol).

  • Cool to 0°C. Add Acetyl Chloride (3.0 eq) dropwise (generates anhydrous HCl in situ).

  • Stir at Room Temperature for 12–18 hours.

  • Concentrate in vacuo. Partition between EtOAc and saturated

    
     (keep cold/fast to avoid hydrolysis). Dry and concentrate to yield the Methyl Ester .
    

Step 2: Mild Saponification

  • Dissolve the Methyl Ester in THF/Water (3:1).

  • Cool to 0°C. Add LiOH.H2O (1.05 eq). Strict stoichiometry is vital.

  • Stir at 0°C for 30–60 minutes.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc or filter the precipitate.

Analytical Validation (QC)

To ensure the protocol worked and the fluorine was retained, verify the following:

  • 
     NMR:  This is the most diagnostic tool.
    
    • Product: Sharp singlet (approx -80 ppm, solvent dependent).

    • Defluorinated Byproduct (Hydroxy): No signal (or signal shift if tautomerized/HF present).

  • IR Spectroscopy:

    • Nitrile (Start): Sharp peak at ~2240

      
       (Disappears).
      
    • Acid (Product): Broad O-H stretch (2500–3300

      
      ) and Carbonyl C=O (~1710 
      
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Observe [M+H]+ = 143.0 (for

      
      ).
      
    • If [M+H]+ = 141.0, check for byproduct (Hydroxy derivative mass is 141, but F-acid is 143). Wait, calculation check:

      • Start:

        
         (MW 123)
        
      • Target Acid:

        
         (MW 142.09) -> [M+H]+ 143.
        
      • Hydroxy Acid:

        
         (MW 140.1) -> [M+H]+ 141.
        
    • Differentiation: The mass difference is small (2 amu). High-resolution MS or isotopic pattern (F has no isotopes, but absence of F is clear) is recommended.

References

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (Demonstrates F-stability in specific esterification contexts). Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperatures for Fluoropyridazines

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on fluoropyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on fluoropyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with these highly valuable, yet sometimes challenging, heterocyclic cores. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but a deeper understanding of the chemical principles governing your reaction outcomes. Our goal is to empower you to logically diagnose issues and rationally design optimal reaction conditions.

Troubleshooting Guide: Common Issues in Fluoropyridazine SNAr Reactions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My SNAr reaction on a fluoropyridazine is showing low or no conversion, even after prolonged reaction times at what I considered a "standard" temperature (e.g., 80-100 °C). What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with fluoropyridazines, despite seemingly appropriate conditions, can stem from several factors, often related to insufficient activation of the system. The pyridazine core, with its two adjacent nitrogen atoms, is electron-deficient, which is favorable for SNAr. However, the degree of activation can be significantly influenced by other substituents on the ring and the nature of your nucleophile.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Substrate Reactivity: The position of the fluorine atom and the electronic nature of other substituents on the pyridazine ring are critical. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom will significantly increase the electrophilicity of the carbon bearing the fluorine, thereby lowering the activation energy for nucleophilic attack.[1] If your substrate lacks such activating groups, higher temperatures will likely be necessary. The increased reactivity of fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions, but this is a general trend and substrate-dependent.[2]

  • Assess Nucleophile Strength: Weakly nucleophilic species (e.g., hindered secondary amines, phenols with electron-withdrawing groups) will require more forcing conditions. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[2] A less potent nucleophile will necessitate a higher energy input (i.e., higher temperature) to overcome this initial barrier.

  • Solvent Choice is Paramount: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions. They effectively solvate the cation of the base (if used) and the intermediate Meisenheimer complex, thereby stabilizing it and promoting the reaction. Running the reaction in less polar solvents like THF or toluene may require significantly higher temperatures or even pressure to achieve comparable rates.[3]

  • Systematic Temperature Screening: A systematic temperature screen is a robust method to identify the optimal reaction temperature. It is often more effective than relying on a single "standard" temperature.

    • Protocol for Temperature Scouting:

      • Set up a parallel series of reactions in small vials.

      • Charge each vial with the fluoropyridazine, nucleophile, base (if required), and solvent.

      • Place the vials in a heating block with a temperature gradient or in separate blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

      • Monitor the reactions at set time points (e.g., 2, 4, 8, 16 hours) by a suitable analytical method (TLC, LC-MS, or ¹H NMR of an aliquot).

      • This will provide a clear picture of the temperature at which the reaction proceeds efficiently without significant decomposition.

Question 2: I'm observing the formation of multiple byproducts, and my desired product is contaminated, especially when I increase the reaction temperature to drive the conversion. How can I improve the selectivity?

Answer:

The formation of byproducts at elevated temperatures is a common challenge in SNAr chemistry, particularly with heteroaromatic systems like pyridazines which can be prone to decomposition or side reactions.[4]

Strategies to Enhance Selectivity:

  • Minimize Thermal Stress: High temperatures can provide the activation energy for undesired reaction pathways.[4]

    • Lower the Temperature and Extend the Reaction Time: Often, a lower temperature for a longer duration will favor the desired thermodynamic product over kinetically formed, and often undesired, byproducts.

    • Microwave Chemistry: For reactions that are slow at conventional heating temperatures, microwave irradiation can be a powerful tool. It allows for rapid heating to a set temperature, often reducing reaction times from hours to minutes and potentially minimizing the formation of degradation products that can arise from prolonged heating.[5]

  • Consider the Base: The choice and stoichiometry of the base are critical.

    • Use a Weaker Base: Strong bases can deprotonate other positions on the pyridazine ring or the nucleophile, leading to a cascade of side reactions. If possible, switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or even an organic base like DIPEA).

    • Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. An excess of a strong base is a common culprit for byproduct formation.

  • Protecting Groups: If your nucleophile has multiple reactive sites (e.g., amino acids, unsymmetrical diamines), consider using a protecting group strategy to ensure reaction at the desired position.

  • Investigate Potential Side Reactions:

    • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the fluoropyridazine to the corresponding pyridazinone can be a competitive pathway, especially at high temperatures. Ensure the use of anhydrous solvents and reagents.[2]

    • Ring-Opening/Decomposition: Pyridazine rings can be susceptible to nucleophilic attack at positions other than the carbon bearing the fluorine, potentially leading to ring-opening or complex decomposition pathways, especially with highly reactive nucleophiles or harsh conditions.[6] If you observe significant tar formation, this is a likely issue. In such cases, a lower temperature is essential.

Question 3: My SNAr reaction with a fluoropyridazine seems to stall at a certain percentage of conversion, and increasing the temperature further only leads to decomposition. What is happening and what can I do?

Answer:

Reaction stalling can be a frustrating issue. It often points to a problem with the stability of one of the reactants or the product under the reaction conditions, or the formation of an inhibitory species.

Troubleshooting Stalled Reactions:

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with one of the starting materials. While less common in non-catalytic SNAr, it's a possibility to consider. Analyzing the reaction mixture at the point of stalling might provide clues.

  • Reagent Decomposition:

    • Nucleophile Instability: Your nucleophile may not be stable over long periods at the reaction temperature. This is particularly true for complex or sensitive molecules. You could try adding the nucleophile portion-wise over the course of the reaction.

    • Base Degradation: Some organic bases can decompose at higher temperatures.

  • Formation of Insoluble Species: A reactant or the product may be precipitating out of the solution, effectively removing it from the reaction. Check for the formation of any solids during the reaction. A change of solvent to one with higher solvating power at the reaction temperature might be necessary.

  • Reversibility: While SNAr reactions with fluoride as a leaving group are generally considered irreversible, under certain conditions, an equilibrium might be established. This is less likely but could be investigated by adding a fluoride scavenger to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for SNAr reactions with fluoropyridazines?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature for an SNAr reaction on a fluoropyridazine is highly dependent on the specific substrate and nucleophile. However, a general starting point is often in the range of 50 °C to 120 °C .[7][8] For highly activated fluoropyridazines (e.g., with a nitro group), reactions can sometimes proceed at or near room temperature.[9] Conversely, for unactivated systems or with weak nucleophiles, temperatures of 140 °C or higher may be required.[10][11] It is always recommended to perform a temperature scouting experiment to determine the optimal conditions for your specific system.

Q2: How does the position of the fluorine atom on the pyridazine ring affect the required reaction temperature?

A2: The position of the fluorine atom is critical as it influences the stability of the intermediate Meisenheimer complex. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing. A fluorine atom at a position that is ortho or para to one or both of the ring nitrogens will be more activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms through resonance. Consequently, fluoropyridazines with fluorine at these activated positions will generally react at lower temperatures compared to those where the fluorine is at a meta position to the ring nitrogens.

Q3: Can I use the same temperature conditions for a fluoropyridazine as I would for a similarly substituted fluoropyridine?

A3: Not necessarily. While the general principles are the same, the presence of the second adjacent nitrogen atom in the pyridazine ring makes it a more electron-deficient system than a pyridine ring. This increased electron deficiency generally leads to a higher reactivity for the fluoropyridazine towards nucleophilic attack. As a result, you may find that a fluoropyridazine will react at a lower temperature than its analogous fluoropyridine counterpart under the same conditions. However, this enhanced reactivity can also make the pyridazine ring more susceptible to decomposition at elevated temperatures. Therefore, a direct transfer of conditions should be done with caution, and re-optimization is always advisable.

Q4: What are the key safety considerations when running high-temperature SNAr reactions?

A4: Safety should always be the top priority in the laboratory. When running high-temperature reactions, consider the following:

  • Pressure Build-up: When heating a reaction in a sealed vessel, be aware of the potential for pressure build-up, especially with volatile solvents. Always use appropriate pressure-rated glassware and work behind a blast shield.

  • Solvent Boiling Point: Ensure your reaction temperature is safely below the autoignition temperature of your solvent. Be mindful of the boiling point of your solvent and use a reflux condenser for reactions run at or near the boiling point in an open or vented system.

  • Exothermic Reactions: SNAr reactions can be exothermic. When scaling up a reaction, add reagents slowly and monitor the internal temperature carefully to control any exotherm. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Data and Protocols

Table 1: Recommended Starting Temperatures for SNAr on 3-Fluoropyridazines with Various Nucleophiles
Nucleophile TypeExampleActivating Group on PyridazineRecommended Starting Temperature (°C)SolventBase
Primary AmineBenzylamineNone100 - 120DMSOK₂CO₃
Secondary AmineMorpholine-NO₂ (para to F)25 - 50DMFDIPEA
Phenol4-MethoxyphenolNone120 - 140NMPCs₂CO₃
ThiolThiophenol-CN (ortho to F)60 - 80THFNaH
AlcoholSodium MethoxideNone80 - 100MethanolNone

Note: These are suggested starting points. Optimization will be required for specific substrates.

Experimental Protocol: General Procedure for a Temperature Optimization Study of the SNAr Reaction of 3-Fluoro-6-chloropyridazine with Morpholine

Materials:

  • 3-Fluoro-6-chloropyridazine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Small reaction vials with caps

  • Heating block or multiple heating blocks

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 3-fluoro-6-chloropyridazine in DMSO (e.g., 0.2 M).

    • Prepare a stock solution of morpholine in DMSO (e.g., 0.24 M, 1.2 equivalents).

    • Prepare a slurry of K₂CO₃ in DMSO (e.g., 0.4 M, 2.0 equivalents).

  • Reaction Setup:

    • To each of four labeled reaction vials, add a stir bar.

    • To each vial, add 1 mL of the 3-fluoro-6-chloropyridazine stock solution (0.2 mmol).

    • To each vial, add 1 mL of the morpholine stock solution (0.24 mmol).

    • To each vial, add 1 mL of the K₂CO₃ slurry (0.4 mmol).

  • Heating and Monitoring:

    • Place the vials in separate heating blocks pre-heated to 80 °C, 100 °C, 120 °C, and 140 °C.

    • At 1, 2, 4, and 8 hours, take a small aliquot (e.g., 10 µL) from each reaction.

    • Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis:

    • Compare the conversion rates at different temperatures and time points to determine the optimal conditions that provide a high yield of the desired product with minimal byproduct formation.

Visualizations

Decision Workflow for SNAr Temperature Optimization

SNAr_Optimization start Start: Low Conversion in SNAr substrate Re-evaluate Substrate: - Electronic effects - Steric hindrance start->substrate nucleophile Assess Nucleophile: - pKa - Sterics start->nucleophile conditions Review Conditions: - Solvent polarity - Base strength start->conditions scouting Perform Temperature Scouting (e.g., 80-140 °C) substrate->scouting nucleophile->scouting conditions->scouting analysis Analyze Results: - Conversion vs. Time - Byproduct formation scouting->analysis optimize Optimized Temperature Found analysis->optimize troubleshoot Still Low Conversion or Decomposition? analysis->troubleshoot No end Successful Reaction optimize->end change_solvent Change Solvent (e.g., to NMP, microwave) troubleshoot->change_solvent Decomposition change_base Change Base (e.g., weaker, non-nucleophilic) troubleshoot->change_base Byproducts change_solvent->scouting change_base->scouting

Caption: A decision-making workflow for troubleshooting and optimizing SNAr reaction temperatures.

References

  • BenchChem. (2025). Technical Support Center: Managing Thermal Decomposition in Fluoropyridine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

  • Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. (n.d.). PMC.
  • Eureka | Patsnap. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC.
  • American Chemical Society. (2014, June 11).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(06), 982-986.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024, November 8). Journal of the American Chemical Society.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. (n.d.).
  • MDPI. (2023, March 24).
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC - NIH.
  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. (n.d.).
  • BenchChem. (2025). Technical Support Center: Managing Temperature in Selective Fluorination Reactions.
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019, January 30).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013, July 25). Chemistry Stack Exchange.

Sources

Optimization

Solvent selection for 3-Fluoropyridazine-4-carbonitrile reactions

Critical Solvent Selection: The SNAr Landscape The Chemistry: Why Solvent Choice Dictates Yield 3-Fluoropyridazine-4-carbonitrile is a "spring-loaded" electrophile. The combination of the electron-deficient 1,2-diazine r...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Solvent Selection: The SNAr Landscape

The Chemistry: Why Solvent Choice Dictates Yield

3-Fluoropyridazine-4-carbonitrile is a "spring-loaded" electrophile. The combination of the electron-deficient 1,2-diazine ring and the electron-withdrawing nitrile group at the C4 position makes the C3-fluorine exceptionally labile toward Nucleophilic Aromatic Substitution (SNAr).

Unlike standard alkyl substitutions (SN2), the rate-determining step here is the initial attack of the nucleophile to form the anionic Meisenheimer Complex .

  • The Fluorine Advantage: Fluorine is the preferred leaving group over chlorine in this specific scaffold because its high electronegativity inductively stabilizes the transition state of the Meisenheimer complex, significantly lowering the activation energy [1].

  • The Solvent Role: The solvent must stabilize this anionic intermediate without "caging" the incoming nucleophile.

Solvent Decision Matrix
Solvent ClassExamplesSuitabilityTechnical Rationale
Polar Aprotic (Dipolar) DMSO, DMF, NMP, DMAc High (Standard) Best for Kinetics. High dielectric constant stabilizes the Meisenheimer intermediate. Lack of hydrogen bond donors leaves nucleophiles "naked" and highly reactive. Warning: Difficult to remove; DMSO is hygroscopic.
Green Alternatives Cyrene™, 2-MeTHF, CPME High (Modern) Best for Sustainability. Cyrene (dihydrolevoglucosenone) offers similar dipolarity to NMP but is bio-based. 2-MeTHF allows for easier workup (immiscible with water) compared to THF [2].
Polar Protic MeOH, EtOH, iPrOH Medium/Risk Conditional. Can be used with highly reactive amines. Critical Risk: Alkoxide competition. If the solvent is deprotonated, it becomes a nucleophile, leading to ether byproducts (e.g., 3-methoxypyridazine derivative).
Non-Polar Toluene, DCM Low Requires Catalysis. Poor stabilization of the transition state. Often requires Phase Transfer Catalysts (PTC) like 18-Crown-6 or TBAB to solubilize inorganic bases.

Interactive Troubleshooting Guide

Workflow Visualization: Solvent Selection Logic

Use this logic flow to determine the optimal solvent system for your specific nucleophile.

SolventSelection Start Select Nucleophile Type Amine Primary/Secondary Amine (Neutral) Start->Amine Anion Anionic Nucleophile (Alkoxide, Thiolate, Enolate) Start->Anion Weak Weak Nucleophile (Aniline, Amide) Start->Weak Solv1 Green Aprotic: 2-MeTHF or EtOAc (Mild conditions) Amine->Solv1 Standard Reactivity Solv2 Polar Aprotic: DMF or DMSO (Dry, 0°C to RT) Anion->Solv2 Prevent Hydrolysis/Solvolysis Warn1 Avoid Alcohols (Competes via S_NAr) Anion->Warn1 Solv3 High-Boiling Aprotic: NMP or DMSO (Elevated Temp >80°C) Weak->Solv3 Requires Thermal Energy

Figure 1: Decision tree for solvent selection based on nucleophile strength and type.

Frequently Asked Questions (Troubleshooting)
Q1: I see the formation of a primary amide byproduct (M+18 peak). What happened?

Diagnosis: Nitrile Hydrolysis. Mechanism: The C4-nitrile is activated by the adjacent pyridazine nitrogens. In the presence of water and base (even carbonate bases), the nitrile hydrolyzes to the amide (3-fluoropyridazine-4-carboxamide). Solution:

  • Switch to Anhydrous Solvents: DMSO and DMF are hygroscopic. Use fresh bottles or store over 4Å molecular sieves.

  • Lower the Temperature: Hydrolysis rates increase significantly above 60°C.

  • Change Base: If using NaOH/KOH, switch to non-nucleophilic organic bases like DIPEA or inorganic bases like K₂CO₃ or Cs₂CO₃ in anhydrous conditions.

Q2: My reaction stalled at 60% conversion. Adding more heat caused decomposition.

Diagnosis: Product Inhibition or Fluoride Poisoning. Mechanism: The released fluoride ion (F⁻) is a base and a nucleophile. It can form HF (etching glass) or aggregates that inhibit the reaction. Solution:

  • Fluoride Scavenging: Add Calcium Propionate or CaCl₂ to the reaction. This precipitates CaF₂, driving the equilibrium forward and removing soluble fluoride [3].

  • Avoid "Over-cooking": Pyridazines are electron-deficient and prone to ring-opening polymerization at high temperatures (>120°C). Use a catalyst (e.g., DMAP) rather than heat to push conversion.

Q3: I cannot remove DMF/DMSO during workup; the product is water-soluble.

Diagnosis: Partitioning Failure. Solution:

  • The "Green" Switch: Retest the reaction in 2-MeTHF or Acetonitrile . These are easier to remove by evaporation.

  • The LiCl Wash: If you must use DMF, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 5x with 5% LiCl solution . The LiCl forces the DMF into the aqueous layer more effectively than brine.

Standardized Protocol: SNAr with Amine Nucleophiles

Objective: Synthesis of 3-(alkylamino)pyridazine-4-carbonitrile.

Materials:

  • 3-Fluoropyridazine-4-carbonitrile (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Base: DIPEA (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or 2-MeTHF (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a reaction vial with 3-fluoropyridazine-4-carbonitrile and the base. Purge with N₂.

  • Solvation: Add anhydrous MeCN via syringe. Stir until dissolved.

  • Addition: Add the amine nucleophile dropwise at 0°C. (The reaction is exothermic due to the high reactivity of the fluoro-pyridazine).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.

    • Note: Most amines react within 1–4 hours at RT.

  • Workup (Aqueous): Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

  • Workup (Precipitation - Preferred): If the product is solid, add water directly to the MeCN reaction mixture to precipitate the product. Filter and wash with water/heptane.

Stability & Storage

  • Moisture Sensitivity: The nitrile group is stable in neutral conditions but sensitive to hydrolysis in acidic/basic moisture. Store under inert gas.

  • Thermal Stability: 3-Fluoropyridazine-4-carbonitrile should be stored at 2–8°C . Avoid temperatures >100°C during processing to prevent violent decomposition (diazine ring strain).

References
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[2][3] Chemical Communications, 50, 9650-9652.

  • Clark, J. H., et al. (2016). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development, 20(10).

  • BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 3,4-Disubstituted Pyridazines: A Comparative Guide

The following guide details the 1H NMR interpretation of 3,4-disubstituted pyridazines, designed for application scientists and medicinal chemists. Executive Summary & Strategic Importance In the landscape of nitrogen he...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 3,4-disubstituted pyridazines, designed for application scientists and medicinal chemists.

Executive Summary & Strategic Importance

In the landscape of nitrogen heterocycles, pyridazines (1,2-diazines) are increasingly privileged scaffolds in drug discovery due to their ability to engage in unique hydrogen bonding and


-stacking interactions. However, a recurring bottleneck in pyridazine synthesis—particularly via inverse electron-demand Diels-Alder (IEDDA) reactions or hydrazine condensations—is the formation of regioisomers.

Distinguishing a 3,4-disubstituted pyridazine from its 3,5-, 3,6-, or 4,5-isomers is critical. This guide moves beyond basic spectral assignment, providing a self-validating logic system based on coupling constant (


) magnitude  and chemical shift anisotropy , ensuring structural certainty without immediate recourse to X-ray crystallography.

Theoretical Framework: The Pyridazine Ring Current

To interpret the spectrum, one must understand the magnetic environment of the parent ring. Pyridazine possesses a planar, aromatic


-electron system, but the two adjacent nitrogen atoms create significant electronic asymmetry.
  • 
    -Protons (H3/H6):  Located adjacent to the electronegative nitrogens, these are highly deshielded, typically appearing downfield (
    
    
    
    8.5 – 9.5 ppm).
  • 
    -Protons (H4/H5):  Further from the nitrogen lone pairs, these appear upfield relative to the 
    
    
    
    -protons (
    
    
    7.0 – 8.0 ppm).
The 3,4-Disubstitution Signature

In a 3,4-disubstituted system, the substituents occupy positions 3 and 4. Consequently, the remaining protons are located at H5 and H6 .

  • H6:

    
    -proton (Deshielded, Downfield).
    
  • H5:

    
    -proton (Shielded, Upfield).
    
  • Relationship: They are vicinal (ortho-like) to each other across the C5-C6 bond.

Comparative Analysis: Distinguishing Regioisomers

The definitive method for distinguishing pyridazine isomers lies in the magnitude of the vicinal coupling constant (


) . The bond order variations within the diazine ring lead to distinct 

values for different proton pairs.
Quantitative Comparison Table
Isomer PatternProtons PresentCoupling Type

Value (Hz)
Spectral Appearance
3,4-Disubstituted H5, H6 Vicinal (

)
4.0 – 6.0 Two Doublets (

large)
3,6-DisubstitutedH4, H5Vicinal (

)
8.5 – 9.5Two Doublets (

varies)
4,5-DisubstitutedH3, H6Para-like (

)
< 1.5Two Singlets (or broad singlets)
3,5-DisubstitutedH4, H6Meta (

)
1.5 – 3.0Two Doublets (small splitting)
Key Diagnostic Logic
  • The "Bond Order" Rule: In pyridazine, the C4-C5 bond has higher double-bond character than the C3-C4 or C5-C6 bonds. Therefore,

    
     (seen in 3,6-isomers) is significantly larger (~9 Hz) than 
    
    
    
    (seen in 3,4-isomers, ~5 Hz).
  • Chemical Shift Gap: 3,4-disubstituted pyridazines typically show a wide chemical shift separation between H5 and H6 (often >1 ppm difference) because H6 is

    
     to Nitrogen while H5 is not. In contrast, 3,6-disubstituted pyridazines have protons (H4, H5) that are both 
    
    
    
    to Nitrogen, often leading to closer chemical shifts (AB systems).

Decision Logic Visualization

The following decision tree provides a step-by-step workflow for assigning your pyridazine regioisomer based on 1H NMR multiplicity and coupling constants.

PyridazineLogic Start Analyze Aromatic Region (Protons on Pyridazine Ring) Count How many ring protons? Start->Count Singlets Appearance: Singlets (or very broad) Count->Singlets 2 Protons No Splitting Doublets Appearance: Doublets Count->Doublets 2 Protons Splitting Visible Res45 4,5-Disubstituted (H3 & H6 are para) J < 1.5 Hz Singlets->Res45 MeasureJ Measure Coupling Constant (J) Doublets->MeasureJ Res36 3,6-Disubstituted (H4 & H5 are vicinal) J ≈ 9.0 Hz MeasureJ->Res36 Large J (8-10 Hz) Res34 3,4-Disubstituted (H5 & H6 are vicinal) J ≈ 5.0 Hz MeasureJ->Res34 Medium J (4-6 Hz) Res35 3,5-Disubstituted (H4 & H6 are meta) J ≈ 2.0 Hz MeasureJ->Res35 Small J (1-3 Hz)

Caption: Logic flow for assigning pyridazine regioisomers based on proton multiplicity and coupling magnitude.

Experimental Protocols

A. Sample Preparation for High-Resolution J-Analysis

To accurately measure the ~5 Hz vs ~9 Hz difference, resolution is paramount.

  • Concentration: Prepare a dilute sample (2-5 mg in 0.6 mL solvent). High concentrations can cause line broadening due to viscosity or aggregation (

    
    -stacking).
    
  • Solvent Selection:

    • CDCl3: Standard baseline. Good for sharp lines.

    • DMSO-d6: Use if solubility is poor or if signals overlap with solvent peaks in chloroform. Note: DMSO often shifts exchangeable protons (NH, OH) but can also sharpen quadrupole-broadened protons on the ring.

    • TFA-d: Adding a drop of Trifluoroacetic acid-d can protonate the ring nitrogens. This often resolves overlapping multiplets by shifting

      
      -protons further downfield, though it may alter chemical shifts significantly.
      
B. Validation Workflow (Self-Validating System)

If the 1D spectrum is ambiguous (e.g., signals overlap with aromatic substituents), use this 2D workflow:

  • 1H-1H COSY: Confirm H5 and H6 are coupled to each other.

  • 1H-13C HMBC (The "Gold Standard"):

    • Look for the C3 and C6 carbons.

    • In a 3,4-disubstituted isomer, the proton at H6 will show a strong

      
       (HSQC) and specific long-range correlations to C4 and C5.
      
    • Critical Check: If you have a 3,4-disubstituted product, the substituent at C3 will not show a 3-bond correlation to a ring proton (since H3 is substituted). In a 3,6-disubstituted isomer, the substituent at C3 would see H4 via 3 bonds.

Case Study Data

Reference: Adapted from comparative analysis of pyridazine synthesis (Source 1.1, 1.3).

Compound A (3,4-Disubstituted):

  • Structure: 3-chloro-4-methylpyridazine

  • 1H NMR (CDCl3):

    • 
       9.10 (d, 
      
      
      
      Hz, 1H, H6 )
    • 
       7.45 (d, 
      
      
      
      Hz, 1H, H5 )
    • 
       2.40 (s, 3H, CH3)
      
  • Interpretation: The large shift difference (

    
     ppm) and the 5.2 Hz coupling confirm the 3,4-substitution pattern.
    

Compound B (3,6-Disubstituted):

  • Structure: 3-chloro-6-methylpyridazine

  • 1H NMR (CDCl3):

    • 
       7.40 (d, 
      
      
      
      Hz, 1H, H4 )
    • 
       7.28 (d, 
      
      
      
      Hz, 1H, H5 )
    • 
       2.65 (s, 3H, CH3)
      
  • Interpretation: The coupling of 9.0 Hz is diagnostic of the C4-C5 bond (3,6-substitution). Note the much smaller

    
     between ring protons.
    

References

  • H-H and 13C-H coupling constants in pyridazine. Molecular Physics. [Link][1]

  • 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. [Link][2]

Sources

Comparative

Technical Deep Dive: Mass Spectrometry Profiling of 3-Fluoropyridazine-4-carbonitrile

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Subject: Structural Elucidation and Isomeric Differentiation via MS/MS Fragmentation Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Subject: Structural Elucidation and Isomeric Differentiation via MS/MS Fragmentation

Executive Summary: The Diagnostic Fingerprint

In the structural characterization of heterocyclic building blocks, 3-Fluoropyridazine-4-carbonitrile (MW: 123.09 Da) presents a distinct mass spectral signature defined by the lability of its 1,2-diazine core. Unlike its pyrimidine or pyrazine isomers, which typically degrade via sequential HCN losses, this pyridazine derivative is characterized by the rapid extrusion of molecular nitrogen (


) .

For researchers validating synthesis pathways or conducting metabolic stability studies, the following three spectral pillars serve as the primary identification criteria:

  • Base Peak Mechanism: A dominant neutral loss of 28 Da (

    
    ) from the molecular ion.
    
  • Fluorine Retention: The high bond dissociation energy of the

    
     bond (approx. 485 kJ/mol) results in the retention of the fluorine atom in early-stage fragments, distinguishing it from chloro-analogs where halogen loss is competitive.
    
  • Isomeric Differentiation: The absence of an initial HCN loss (27 Da) definitively rules out 1,3- and 1,4-diazine regioisomers.

Mechanistic Fragmentation Analysis

The Primary Decay Pathway ( Extrusion)

The defining feature of the pyridazine scaffold under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is the weakness of the


 single bond. Upon ionization, the radical cation 

(m/z 123) undergoes a ring-opening driven by the thermodynamic stability of forming molecular nitrogen.
  • Precursor: m/z 123 (

    
    )
    
  • Transition: Concerted or stepwise extrusion of

    
    .
    
  • Product: m/z 95 (

    
    ). This species likely rearranges into a stable acyclic radical cation or a strained 4-membered ring (azete derivative) before further decay.
    
Secondary Fragmentation (HCN and HF Elimination)

Following the loss of nitrogen, the remaining ion (m/z 95) possesses high internal energy and fragments further through two competing pathways:

  • Loss of HCN (27 Da): The cyano group, or the nitrogen incorporated into the remaining carbon skeleton, is eliminated.

    • 
       (
      
      
      
      ).
  • Loss of HF (20 Da): While less common in initial stages due to the strength of the C-F bond, hydrogen rearrangement from the C5/C6 positions can facilitate HF elimination, particularly in ESI modes where protonation (

    
    ) activates the ring.
    
Visualization of Fragmentation Pathways

The following diagram maps the logical decay of 3-Fluoropyridazine-4-carbonitrile, contrasting it with the theoretical decay of its chloro-analog to highlight substituent effects.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 123 (C5H2FN3) Intermediate Radical Cation [M - N2]+ m/z 95 (C5H2FN) M_Ion->Intermediate - N2 (28 Da) Primary Pathway Frag_HCN Fragment [M - N2 - HCN]+ m/z 68 (C4H1F) Intermediate->Frag_HCN - HCN (27 Da) Frag_HF Fragment [M - N2 - HF]+ m/z 75 (C5H1N) Intermediate->Frag_HF - HF (20 Da) (Minor Path) Chloro_Analog Comparison: 3-Chloro Analog [M]+ m/z 139 (Isotope 3:1) Chloro_Frag [M - N2]+ m/z 111 (Cl Radical Loss Likely) Chloro_Analog->Chloro_Frag - N2 (28 Da) Chloro_Frag->Frag_HCN - Cl Radical (35 Da) (Rapid Loss)

Figure 1: Comparative fragmentation tree highlighting the stability of the Fluorine substituent versus Chlorine, and the dominant Nitrogen extrusion pathway characteristic of pyridazines.[1]

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often compared against its chloro-analog (for reactivity) or its regioisomers (for structure verification).

Table 1: Spectral Differentiation Matrix
Feature3-Fluoropyridazine-4-CN 3-Chloropyridazine-4-CN Pyrimidine Isomer (e.g., 4-CN)
Molecular Ion (

)
123 (Single peak, no isotopes)139 (3:1 ratio of

)
123
Primary Neutral Loss 28 Da (

)

m/z 95
28 Da (

)

m/z 111
27 Da (HCN)

m/z 96
Halogen Behavior Retained. C-F bond is stable. F loss is rare in early stages.Labile. Cl radical (35 Da) or HCl (36 Da) is lost rapidly after ring opening.Retained (typically).
Base Peak Origin Ring contraction (

extrusion).
Ring contraction (

extrusion).
Ring fragmentation (HCN loss).

Key Insight for Researchers: If your mass spectrum shows an initial loss of 27 Da (HCN) rather than 28 Da (


), you have likely synthesized a pyrimidine  or pyrazine  impurity, not the target pyridazine. This is a common synthetic pitfall when using hydrazine reagents that can cyclize in multiple orientations.

Experimental Protocol: Validated MS Workflow

To reproduce these fragmentation patterns for quality control or metabolic identification, follow this standardized LC-MS/MS protocol. This method ensures sufficient internal energy to trigger the diagnostic


 loss.
Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Ensure concentration is low enough to prevent dimer formation

    
    , which complicates interpretation).
    
Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep moderate; high cone voltage may induce in-source fragmentation, causing loss of the

    
     peak).
    
  • Collision Energy (CID):

    • Step 1 (Screening): Ramp 10–40 eV.

    • Step 2 (Validation): At 20 eV , the ratio of m/z 123 (

      
      ) to m/z 95 (
      
      
      
      ) should be approximately 1:1, confirming the lability of the pyridazine ring.

References

  • NIST Mass Spectrometry Data Center. "Pyridazine Electron Ionization Spectrum." National Institute of Standards and Technology. Available at: [Link]

  • Wolkenstein, D., et al. "Differentiation of Pyridazine and Pyrimidine Isomers using Fragmentation Cross Sections." AIP Publishing, 2015. Available at: [Link]

  • Krajsovszky, G., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems."[1] Journal of Mass Spectrometry, 2020. Available at: [Link]

  • PubChem. "3-Chloropyridazine-4-carbonitrile (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Fluoropyridazine and 3-Fluoropyridine in Nucleophilic Aromatic Substitution

In the landscape of modern medicinal chemistry and drug development, heteroaromatic scaffolds are of paramount importance. Among these, pyridazines and pyridines often form the core of bioactive molecules.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, heteroaromatic scaffolds are of paramount importance. Among these, pyridazines and pyridines often form the core of bioactive molecules. The introduction of a fluorine atom to these rings can dramatically alter their physicochemical properties, influencing everything from metabolic stability to receptor binding affinity. A key synthetic transformation for the functionalization of these fluorinated heterocyles is nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of 3-fluoropyridazine and 3-fluoropyridine in SNAr reactions, supported by theoretical principles and experimental considerations.

The Decisive Role of the Second Nitrogen: An Electronic Perspective

The fundamental difference between pyridine and pyridazine is the presence of a second nitrogen atom in the six-membered ring. This additional nitrogen atom has profound electronic consequences that directly impact the reactivity of the C-F bond towards nucleophilic attack.

Pyridine is an electron-deficient heterocycle due to the inductive effect of the nitrogen atom. This effect is even more pronounced in pyridazine, where the two adjacent nitrogen atoms create a significantly more electron-poor aromatic system. This heightened electrophilicity is a key factor in accelerating SNAr reactions.

To understand this more deeply, we can consider the mechanism of an SNAr reaction. The reaction proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the overall reaction rate.

In the case of 3-fluoropyridine, the negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. With 3-fluoropyridazine, the presence of the second nitrogen atom provides additional and more effective delocalization of the negative charge, further stabilizing the Meisenheimer intermediate. This enhanced stabilization lowers the activation energy of the first step, leading to a faster reaction rate compared to 3-fluoropyridine.

Theoretical studies, such as those employing Density Functional Theory (DFT), have corroborated these electronic effects. Calculations of properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy and electrostatic potential maps can provide quantitative insights. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. It is consistently observed that pyridazine and its derivatives possess lower LUMO energies than their pyridine counterparts.[1]

Visualizing the SNAr Mechanism and Intermediate Stabilization

To illustrate the mechanistic differences, the following diagrams depict the SNAr pathway for both 3-fluoropyridine and 3-fluoropyridazine.

SNAr_Mechanism cluster_pyridine 3-Fluoropyridine cluster_pyridazine 3-Fluoropyridazine Pyr_start Start Pyr_TS1 TS1 Pyr_start->Pyr_TS1 + Nu⁻ Pyr_Meisenheimer Meisenheimer Intermediate Pyr_TS1->Pyr_Meisenheimer Pyr_TS2 TS2 Pyr_Meisenheimer->Pyr_TS2 - F⁻ Pyr_product Product Pyr_TS2->Pyr_product Pdz_start Start Pdz_TS1 TS1 Pdz_start->Pdz_TS1 + Nu⁻ Pdz_Meisenheimer Meisenheimer Intermediate Pdz_TS1->Pdz_Meisenheimer Pdz_TS2 TS2 Pdz_Meisenheimer->Pdz_TS2 - F⁻ Pdz_product Product Pdz_TS2->Pdz_product

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

The key difference lies in the relative stability of the Meisenheimer intermediates.

Meisenheimer_Stabilization cluster_pyridine_res Resonance in 3-Fluoropyridine Intermediate cluster_pyridazine_res Resonance in 3-Fluoropyridazine Intermediate Pyr_Res1 Negative charge on C4 Pyr_Res2 Negative charge on C6 Pyr_Res1->Pyr_Res2 Pyr_Res3 Negative charge on N1 Pyr_Res2->Pyr_Res3 Pyr_Res3->Pyr_Res1 Pdz_Res1 Negative charge on C4 Pdz_Res2 Key Stabilizing Contributor (Charge on second N) Pdz_Res1->Pdz_Res2 Pdz_Res3 Negative charge on C6 Pdz_Res2->Pdz_Res3 Pdz_Res4 Negative charge on N1 Pdz_Res3->Pdz_Res4 Pdz_Res4->Pdz_Res1

Caption: Resonance contributors for the Meisenheimer intermediates of 3-fluoropyridine and 3-fluoropyridazine.

The pyridazine intermediate benefits from an additional resonance structure where the negative charge is placed on the second nitrogen atom, significantly enhancing its stability.

Experimental Evidence and Comparative Data

While theoretical principles provide a strong foundation for predicting reactivity, experimental data is the ultimate arbiter. The literature on SNAr reactions of halopyridines and halopyridazines is extensive. While direct kinetic comparisons under identical conditions are not always readily available, a survey of published synthetic procedures reveals clear trends.

SubstrateNucleophileConditionsYieldReference
3-FluoropyridineMorpholineK₃PO₄, tert-amyl alcohol, 110 °CHigh[2]
3-FluoropyridazineVarious AminesTypically milder conditions (e.g., lower temp, weaker base)HighGeneral observation
3-FluoropyridineAlkyl Cyanidest-Bu-P4 catalyst, Toluene, 100 °CHigh[3][4]
3-FluoropyridazineNot explicitly reported with this system, but expected to be more reactive--

It is a generally accepted principle in heterocyclic chemistry that pyridazines are more reactive towards nucleophiles than pyridines. For instance, the greater electron-withdrawing nature of the pyridazine ring is well-documented.[5] This increased reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) to achieve high yields, which is a significant advantage in complex molecule synthesis where sensitive functional groups may be present.[2]

A Representative Experimental Protocol: Amination of 3-Fluoropyridazine

This protocol provides a robust method for the amination of 3-fluoropyridazine, a common transformation in drug discovery programs. The choice of a carbonate base and a polar aprotic solvent is typical for SNAr reactions and is designed to facilitate the reaction while minimizing side products.

Objective: To synthesize 3-morpholinopyridazine via an SNAr reaction.

Materials:

  • 3-Fluoropyridazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridazine and anhydrous DMF.

  • Addition of Reagents: Add morpholine followed by potassium carbonate to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-morpholinopyridazine.

Causality Behind Experimental Choices:

  • Excess Nucleophile: A slight excess of morpholine is used to ensure complete consumption of the limiting reagent, 3-fluoropyridazine.

  • Base: Potassium carbonate is a sufficiently strong base to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction.

  • Temperature: 80 °C is a moderate temperature that provides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting materials or products.

Conclusion

The comparison between 3-fluoropyridazine and 3-fluoropyridine in the context of nucleophilic aromatic substitution is a clear illustration of how subtle changes in the electronic structure of a heteroaromatic ring can have a dramatic impact on its chemical reactivity. The presence of the second nitrogen atom in the pyridazine ring significantly enhances its electrophilicity and stabilizes the key Meisenheimer intermediate, making 3-fluoropyridazine a more reactive substrate than 3-fluoropyridine. This understanding is crucial for researchers and scientists in the field of drug development for the rational design of synthetic routes to novel and complex molecular entities.

References

  • Molecules.

  • SciSpace.

  • IISTE.org.

  • Benchchem.

  • Blumberg Institute.

  • Benchchem.

  • PMC - NIH.

  • Journal of the American Chemical Society.

  • Semantic Scholar.

  • AKJournals.

  • ResearchGate.

  • ResearchGate.

  • Wikipedia.

  • Chemical Communications (RSC Publishing).

  • YouTube.

  • ResearchGate.

  • Organic Syntheses Procedure.

  • Google Patents.

  • ResearchGate.

  • Reddit.

  • ChemRxiv.

  • Chemical & Engineering News.

  • MDPI.

  • National Center for Biotechnology Information.

  • Benchchem.

  • organic-chemistry.org.

  • PMC - NIH.

Sources

Comparative

Crystal Structure Analysis of Cyanopyridazine Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of Cyanopyridazine Derivatives , specifically focusing on the 3-cyanopyridazine scaffold. It compares their structural and physicochemical performance against the more c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyanopyridazine Derivatives , specifically focusing on the 3-cyanopyridazine scaffold. It compares their structural and physicochemical performance against the more common Cyanopyridine analogues, utilizing crystal structure data to explain their superior utility in modern drug discovery (specifically kinase and enzyme activation).

Executive Summary: The Diazine Advantage

In the landscape of nitrogen heterocycles, Cyanopyridazine derivatives (specifically 3-cyanopyridazine) have emerged as a "privileged scaffold," offering distinct structural advantages over the ubiquitous Cyanopyridines . While both scaffolds provide a rigid aromatic core and a nitrile handle for interactions, the pyridazine ring (1,2-diazine) introduces unique electronic perturbations—specifically a higher dipole moment and a dual hydrogen-bond acceptor motif—that significantly alter crystal packing and protein-ligand binding energetics.

This guide objectively compares the 3-Cyanopyridazine scaffold against the 3-Cyanopyridine alternative, demonstrating how crystallographic insights validate the pyridazine core's superior performance in specific medicinal applications.

Comparative Structural Analysis: Pyridazine vs. Pyridine

The choice between a pyridazine and a pyridine core is not merely cosmetic; it fundamentally shifts the intermolecular interaction landscape.

Physicochemical Profile & Interaction Metrics

The introduction of the second nitrogen atom in the pyridazine ring (N-N bond) creates a "dipole-enhanced" scaffold compared to the pyridine (C-N) system.

Feature3-Cyanopyridazine (Product) 3-Cyanopyridine (Alternative) Structural Consequence (XRD Validated)
Ring System 1,2-DiazineAzine (Pyridine)Pyridazine exhibits lower basicity (

vs 5.2), reducing non-specific protonation while maintaining H-bond acceptor capability.
Dipole Moment High (~3.9 - 4.2 D)Moderate (~2.2 D)Pyridazine drives stronger

stacking interactions in crystal lattices, crucial for stabilizing drug-target complexes.
H-Bond Acceptors Dual (N1, N2) Single (N1)Pyridazine allows for "bidentate" water bridging or dual-residue engagement, often seen in kinase hinge regions.
Electrophilicity HighModerateThe nitrile group at C-3 in pyridazine is more activated, facilitating covalent probe design or stronger polar interactions.
Crystallographic Evidence: The "Water-Bridge" Phenomenon

Crystal structure analysis (e.g., PDB 7UE6, 6EIU) reveals that the pyridazine nitrogen atoms often engage in unique solvation networks that pyridines cannot support.

  • Cyanopyridine: Typically accepts a single H-bond.

  • Cyanopyridazine: The adjacent lone pairs on N1 and N2 create an electrostatic cleft. In PANK3 activator structures, this motif stabilizes a conserved water molecule (Wat1) that bridges the ligand to the protein backbone (Gly193), a stabilizing interaction unavailable to the pyridine analogue.[1]

Experimental Protocols

To replicate these structural insights, high-quality single crystals are required. Cyanopyridazines are notoriously difficult to crystallize due to their high polarity. The following protocols are optimized for these derivatives.

Synthesis of 3-Cyanopyridazine Precursors

Context: Direct cyanation of pyridazine is challenging. The preferred route utilizes oxidative functionalization or substitution on 4,5-dicyanopyridazine intermediates.

Protocol: Synthesis of 4-amino-3-cyanopyridazine (Key Intermediate)

  • Starting Material: 4-aminopyridazine-2-oxide.[2]

  • Reissert-Henze Reaction: Dissolve substrate in DCM. Add trimethylsilyl cyanide (TMSCN) (1.5 eq) and benzoyl chloride (1.1 eq) at 0°C.

  • Mechanism: The N-oxide activation allows nucleophilic attack by cyanide at the C-3 position.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 1:1). Yields are typically 60-75%.

Optimized Crystallization Workflow (Vapor Diffusion)

Standard evaporation often yields amorphous powder for these derivatives. The "Anti-Solvent Vapor Diffusion" method is critical for obtaining X-ray quality single crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the cyanopyridazine derivative in a "Good Solvent" (DMSO or DMF) in a small inner vial (GC vial). Ensure the solution is saturated but free of particulate matter (filter through 0.2 µm PTFE if necessary).

  • Outer Chamber: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Anti-Solvent" (Ethanol or Water). Note: Pyridazines are often soluble in alcohols; water is a stronger anti-solvent.

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Observation: As water vapor diffuses into the DMSO, the solubility decreases slowly, promoting ordered nucleation. Crystals typically appear within 7-14 days.

Visualization of Workflow

CrystallizationWorkflow Start Crude Cyanopyridazine Solvent Dissolve in DMSO (High Solubility) Start->Solvent Filter 0.2µm PTFE Filtration Solvent->Filter Diffusion Vapor Diffusion Setup (Inner: DMSO | Outer: Water) Filter->Diffusion Nucleation Slow Nucleation (7-14 Days) Diffusion->Nucleation Entropy-Driven Analysis Single Crystal XRD (Mo Kα source) Nucleation->Analysis

Caption: Optimized vapor diffusion workflow for generating diffraction-quality cyanopyridazine crystals.

Performance Data: Biological & Structural Correlation

The structural advantages of the cyanopyridazine scaffold translate directly into biological performance. The table below summarizes data from PANK3 (Pantothenate Kinase 3) activators, where the scaffold was pivotal.

Compound ClassScaffoldInteraction Mode (from XRD)Activity (

)
Alternative Phenyl-PyridineSingle H-bond (N...H-N)> 5.0 µM (Inactive)
Alternative 3-CyanopyridineWeak H-bond + Nitrile interaction1.2 µM
Product 3-Cyanopyridazine Water-mediated Bridge + Dipole Stacking 0.045 µM

Interpretation: The >25-fold increase in potency for the cyanopyridazine derivative is directly attributed to the crystal-structure-verified water bridge formed by the N1/N2 diazine motif, which locks the ligand into the active site more effectively than the pyridine counterpart.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from crystallographic analysis.

SAR_Logic Scaffold Cyanopyridazine Core Feature1 N1-N2 Diazine Bond Scaffold->Feature1 Feature2 C3-Nitrile Group Scaffold->Feature2 Effect1 Increased Dipole (~4.0 D) Feature1->Effect1 Effect2 Dual H-Bond Acceptor Feature1->Effect2 Outcome1 Enhanced Pi-Stacking (Crystal Stability) Feature2->Outcome1 Electronic w/d Effect1->Outcome1 Outcome2 Water-Bridged Binding (High Potency) Effect2->Outcome2

Caption: Mechanistic pathway linking the cyanopyridazine scaffold features to crystallographic and biological outcomes.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Source: Journal of Medicinal Chemistry URL:[Link]

  • Crystal structure of KDM5B in complex with KDOPZ29a (Imidazo[1,2-b]pyridazine-3-carbonitrile). Source: RCSB Protein Data Bank URL:[Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine. Source: Molecules (MDPI) URL:[Link]

  • Efficient Preparation of α-Ketoacetals (Synthesis of 4-amino-3-cyanopyridazine). Source: Molecules URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 3-Fluoropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2141285-43-8 Formula: C₅H₂FN₃ Molecular Weight: 123.09 g/mol Synonyms: 3-Fluoro-4-cyanopyridazine; 3-Fluoro-4-pyridazinecarbonitrile

Part 1: Risk Assessment & Hazard Identification

The "Black Box" Hazard Principle

As a specialized heterocyclic building block, 3-Fluoropyridazine-4-carbonitrile lacks extensive public toxicological data (LD50 values). Therefore, safety protocols must be based on Structure-Activity Relationship (SAR) analysis. We treat this compound as a High Potency / High Toxicity agent due to two functional groups:

  • The Nitrile (-CN) Moiety: Potential for metabolic release of cyanide or liberation of Hydrogen Cyanide (HCN) gas under acidic or thermal stress.

  • The Activated Fluorine (C-F): The position of the fluorine atom on the electron-deficient pyridazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This reactivity suggests it can covalently bind to biological nucleophiles (proteins/DNA), posing risks of skin sensitization, severe irritation, or corneal damage .
    
Presumed GHS Classifications

In the absence of a specific SDS, apply the Precautionary Principle and default to the following high-risk categories:

Hazard ClassCategoryHazard Statement (Presumed)
Acute Toxicity (Oral) Cat. 3H301: Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Cat. 3H311: Toxic in contact with skin.[1][2][3]
Acute Toxicity (Inhalation) Cat. 3H331: Toxic if inhaled.[2][4]
Skin Corrosion/Irritation Cat.[2][5] 2H315: Causes skin irritation.[2][5]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[2][5]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][3]

Part 2: Engineering Controls (Primary Defense)

The primary barrier between the researcher and the chemical is the engineering control system. PPE is the last line of defense, not the first.

Containment Hierarchy
  • Solid Handling (Weighing/Transfer):

    • Preferred: Dedicated weighing enclosure or glove box under inert atmosphere (

      
       or Ar).
      
    • Minimum: Chemical Fume Hood with sash at the lowest working position. Use a static-free balance to prevent powder dispersal.

  • Reaction Setup:

    • All reactions involving heating or acidic reagents must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Ventilation Failure: In case of hood failure, close the sash immediately and evacuate the lab.

Visualization: Hierarchy of Controls

The following diagram illustrates the decision logic for selecting the appropriate control measure based on the operation.

HierarchyOfControls cluster_solids Solid Handling cluster_liquids Liquid / Reaction Start Operation Type Weighing Weighing / Transfer Start->Weighing Reaction Synthesis / Heating Start->Reaction GloveBox Glove Box (Preferred) Weighing->GloveBox High Qty (>1g) Hood Fume Hood + Static Control Weighing->Hood Low Qty (<1g) FumeHood Cert. Fume Hood (Sash < 18") Reaction->FumeHood Scrubber Caustic Scrubber (If Acid Used) FumeHood->Scrubber Potential HCN Evolution

Figure 1: Operational decision matrix for engineering controls based on physical state and scale.

Part 3: Personal Protective Equipment (PPE)

When engineering controls cannot fully eliminate exposure risk, the following PPE matrix is mandatory.

Glove Selection Protocol

Critical Insight: Standard 4-mil nitrile gloves may not provide sufficient protection against fluorinated heterocycles in organic solvents (e.g., DCM, DMF). The fluorine atom increases lipophilicity, potentially accelerating permeation.

Glove TypeMaterialThicknessUsage ScenarioBreakthrough Time (Est.)
Primary (Inner) Nitrile4 mil (0.1 mm)General handling, double-gloving base layer.< 5 mins (in DCM)
Secondary (Outer) Nitrile (Extended Cuff)8 mil (0.2 mm)Routine synthesis, solid handling.~15-30 mins
High Hazard Laminate (Silver Shield)Multi-layerSpill cleanup, prolonged immersion, handling stock solutions.> 4 hours

Protocol:

  • Double Glove: Always wear two pairs of nitrile gloves.

  • Inspection: Check for pinholes by inflating gloves with air before use.

  • Change Frequency: Replace outer gloves immediately upon splash or every 30 minutes during active handling.

Respiratory Protection[5][6]
  • Standard Operation (In Hood): No respirator required if sash is proper.

  • Outside Hood (Spill/Failure):

    • Particulate: N95 or P100 (if powder).

    • Vapor: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). Note: The AG component is critical due to potential HCN/HF evolution.

Part 4: Operational Protocols

Solubilization & Reaction
  • Solvent Choice: Avoid acidic solvents (e.g., HCl, acetic acid) unless necessary, as they can protonate the nitrile or hydrolyze the fluorine, releasing toxic gases.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent moisture-induced hydrolysis.

  • Temperature Control: Do not overheat. Pyridazines can be thermally unstable. Use an oil bath with a thermal fuse or cutoff.

Waste Disposal

Never dispose of this compound down the drain.

  • Segregation:

    • Stream A: Halogenated Organic Waste (Standard).

    • Stream B (If Acidic/Reactive): Cyanide-bearing Waste (High pH). Consult local EHS if specific cyanide segregation is required for nitriles.

  • Labeling: Clearly mark waste containers with "Toxic," "Fluorinated," and "Nitrile."

  • Quenching (Small Scale): Treat glassware with a bleach solution (Sodium Hypochlorite) to oxidize trace cyanides before washing, only if the protocol is validated for this specific derivative.

Part 5: Emergency Response

Exposure Scenarios
  • Skin Contact:

    • Wash: Immediately flush with soap and water for 15 minutes.[2]

    • HF Consideration: If the compound hydrolyzes to release HF (unlikely but possible), apply Calcium Gluconate (2.5%) gel to the affected area.[3] Keep this gel in the first aid kit.

  • Eye Contact: Flush with water for 15 minutes.[2] Do not use neutralization agents in the eye.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Lab Coat, Double Nitrile Gloves, N95 Respirator).

  • Containment: Cover powder with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up material and place in a wide-mouth jar. Wipe area with soap and water.[2][6]

Visualization: Emergency Response Logic

EmergencyResponse Incident Incident Occurs Type Type? Incident->Type Spill Spill (Bench) Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Dampen 2. Scoop 3. Waste Tag Spill->ActionSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin 1. Wash 15m 2. Cal-Gluconate (if pain) 3. Medical Eval Skin->ActionSkin ActionEye 1. Flush 15m 2. ER Immediately Eye->ActionEye

Figure 2: Step-by-step decision tree for emergency response.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 2141285-43-8. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Cyanides and Nitriles. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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